Ethyl benzoylphosphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
127075-67-6 |
|---|---|
Molecular Formula |
C9H10O4P- |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
benzoyl(ethoxy)phosphinate |
InChI |
InChI=1S/C9H11O4P/c1-2-13-14(11,12)9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
LPEPQCNANYFKNS-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Ethyl benzoylphosphonate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl Benzoylphosphonate. Due to the prevalence of information on the closely related "Diethyl Benzylphosphonate" in scientific literature, this document focuses on clarifying the distinct properties of the benzoyl derivative, which features a carbonyl group directly attached to the phosphorus atom. This structural feature imparts unique reactivity to Dithis compound, making it a valuable reagent in organic synthesis. This guide summarizes available quantitative data, details relevant experimental protocols, and illustrates key chemical transformations.
Physical and Chemical Properties
Quantitative data for Dithis compound is compiled below. It is important to note that comprehensive physical property data for this specific compound is not as widely available as for its benzyl analogue.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅O₄P | |
| Molecular Weight | 242.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 106-108 °C at 1 mmHg. |
| Density | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is 1.095 g/mL at 25 °C. |
| Refractive Index | Not explicitly available for this compound | Data for the closely related Diethyl Benzylphosphonate is n20/D 1.497. |
| Solubility | Insoluble in water | General solubility for similar phosphonates. |
| ¹H NMR (CDCl₃) | δ 1.12 (t, 3H), 1.35 (t, 3H), 4.77 (d, 1H) | [2] |
| ³¹P NMR (CDCl₃) | δ 22.2 ppm | [2] |
| IR Spectroscopy | C=O stretch, P=O stretch, P-O-C stretch | General characteristic peaks for acylphosphonates.[3] |
| Mass Spectrometry | Molecular ion peak expected at m/z 242.07 |
Experimental Protocols
Synthesis of Dithis compound
A common method for the synthesis of acylphosphonates is the Arbuzov reaction between an acyl halide and a trialkyl phosphite.[3]
Procedure:
-
To a solution of benzoyl chloride in an inert solvent (e.g., toluene), triethyl phosphite is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for several hours until the evolution of ethyl chloride ceases.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude Dithis compound can be purified by vacuum distillation or column chromatography.
A specific synthesis is described as follows: Triethyl phosphite is added dropwise to neat benzoyl chloride at 0 °C, and the mixture is stirred at room temperature for 3 hours. The resulting Dithis compound is often used without further purification.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified Dithis compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Expected signals include triplets for the methyl protons and quartets for the methylene protons of the ethyl groups, and signals for the phenyl protons.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups.
-
³¹P NMR: This is a key technique for characterizing organophosphorus compounds. A single peak is expected for Dithis compound, with a chemical shift characteristic of acylphosphonates.[2]
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an ATR-FTIR spectrometer.
-
Analysis: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O), the phosphoryl group (P=O), and the P-O-C linkages.[3]
Mass Spectrometry (MS):
-
Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can help confirm the structure of the compound.
Chemical Reactivity and Signaling Pathways
Dithis compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbonyl group and the phosphonate moiety.
Pudovik Reaction
Acylphosphonates can participate in Pudovik-type reactions, which involve the addition of a nucleophile to the carbonyl group. A general mechanism for the base-catalyzed Pudovik reaction is shown below.[5][6]
Caption: Generalized Pudovik reaction mechanism.
Horner-Wadsworth-Emmons Reaction
While Dithis compound itself is not the typical substrate for the Horner-Wadsworth-Emmons (HWE) reaction, it can be a precursor to phosphonates that are. The HWE reaction is a widely used method for the synthesis of alkenes. The general mechanism is depicted below.[7][8]
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of Dithis compound.
Caption: Synthesis and purification workflow.
Conclusion
Dithis compound is a reactive organophosphorus compound with significant potential in synthetic chemistry. Its distinct properties, stemming from the benzoyl moiety, differentiate it from the more commonly cited Diethyl Benzylphosphonate. This guide provides a foundational understanding of its characteristics and handling for professionals in research and drug development. Further investigation into its physical properties and reaction scope is warranted to fully exploit its synthetic utility.
References
- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Synthesis of Diethyl Benzoylphosphonate from Benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of diethyl benzoylphosphonate from benzoyl chloride, a key reaction in the formation of acyl phosphonates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a comprehensive experimental protocol, quantitative data, and a visualization of the underlying reaction mechanism.
Core Synthesis: The Michaelis-Arbuzov Reaction
The synthesis of dithis compound from benzoyl chloride is typically achieved through a Michaelis-Arbuzov reaction. This well-established method involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an acyl halide. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of dithis compound.[1]
Materials:
-
Benzoyl chloride (C₇H₅ClO)
-
Triethyl phosphite (C₆H₁₅O₃P)
-
Anhydrous reaction vessel
-
Heating mantle with temperature control
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup: A reaction vessel equipped with a dropping funnel and a condenser is charged with benzoyl chloride. The system should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Reactant Addition: Triethyl phosphite is added dropwise to the benzoyl chloride. An exothermic reaction may occur, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure the completion of the reaction. The evolution of ethyl chloride gas is an indicator of reaction progress.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Unreacted starting materials and volatile byproducts are removed by distillation under reduced pressure.[1] The final product, dithis compound, is obtained as a residue. Further purification, if necessary, can be achieved through vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of dithis compound.
| Parameter | Value | Reference |
| Molar Ratio (Benzoyl Chloride : Triethyl Phosphite) | 1 : 1 | [1] |
| Reaction Temperature | 90 °C | [1] |
| Reaction Time | 1 hour (for addition) | [1] |
| Yield | Approximately 90% | [1] |
Reaction Mechanism and Experimental Workflow
To visually represent the chemical transformation and the experimental process, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to the Mechanism of Action of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a highly efficient liquid photoinitiator extensively utilized in the field of photopolymerization. Its primary application lies in initiating radical polymerization of various monomers and oligomers upon exposure to ultraviolet (UV) light, making it a critical component in formulations for coatings, inks, adhesives, and 3D printing resins. This technical guide provides a comprehensive overview of the core mechanism of action of TPO-L, supported by quantitative data, detailed experimental protocols, and visual representations of the involved chemical processes.
Introduction
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) is a Type I photoinitiator, a class of compounds that undergo unimolecular bond cleavage upon absorption of light to generate free radicals.[1] These radicals subsequently initiate the polymerization of ethylenically unsaturated compounds. TPO-L is particularly valued for its high reactivity, low yellowing properties, and its liquid form, which facilitates its incorporation into various formulations.[2] Its absorption spectrum extends into the near-UV region, making it suitable for curing pigmented systems and thick coatings.[2]
Core Mechanism of Action: Photochemical Cleavage
The fundamental mechanism of action of TPO-L is a Norrish Type I cleavage reaction.[1] Upon absorption of UV radiation, the TPO-L molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes homolytic cleavage of the relatively weak carbon-phosphorus (C-P) bond.[3] This α-cleavage results in the formation of two distinct radical species: a 2,4,6-trimethylbenzoyl radical and an ethyl phenylphosphinoyl radical.
These primary radicals are highly reactive and readily add to the double bonds of monomer units (e.g., acrylates), thereby initiating the polymerization chain reaction. The high efficiency of TPO-L is attributed to its high quantum yield of radical formation. For instance, in two-photon induced polymerization, the radical quantum yield has been estimated to be as high as 0.99.[4][5]
Quantitative Data
The efficiency of a photoinitiator is characterized by its absorption properties and the quantum yield of radical generation. Below is a summary of key quantitative data for TPO-L.
| Parameter | Value | Wavelength (nm) | Reference |
| Absorption Maxima (λmax) | - | 299, 366 | [2] |
| Molar Extinction Coefficient (ε) | Data not available in search results | - | - |
| Radical Quantum Yield (Φr) | ~0.99 (for two-photon polymerization) | 800 | [4][5] |
| Photolysis Quantum Yield | Medium (generally > 0.2 for phosphine oxides) | - | [3] |
Experimental Protocols
The investigation of the mechanism of action of TPO-L involves several key experimental techniques. Detailed methodologies for these experiments are outlined below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum of TPO-L and is a prerequisite for quantum yield measurements.
Methodology:
-
Sample Preparation: Prepare a dilute solution of TPO-L in a suitable UV-transparent solvent (e.g., acetonitrile or dichloromethane) of a precisely known concentration (e.g., 10-4 to 10-5 M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Replace the sample cuvette with the TPO-L solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., an acrylate), TPO-L (typically 0.1-5 wt%), and any other additives.
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light source positioned to irradiate the sample on the ATR crystal.
-
Measurement:
-
Apply a thin film of the formulation onto the ATR crystal.
-
Record a background spectrum.
-
Initiate rapid, continuous spectral acquisition.
-
After a short delay to establish a baseline, turn on the UV light source to initiate polymerization.
-
Continue data acquisition until the reaction is complete (i.e., no further changes in the spectrum are observed).
-
-
Data Analysis:
-
Monitor the decrease in the area or height of a characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of acrylates at ~1635 cm-1).
-
Calculate the degree of conversion as a function of time.
-
The rate of polymerization can be determined from the slope of the conversion vs. time plot.[6]
-
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
ESR is the primary technique for the direct detection and identification of free radicals. Due to the short-lived nature of the primary radicals generated from TPO-L, a spin trapping technique is employed.
Methodology:
-
Sample Preparation:
-
Prepare a solution of TPO-L in a suitable deoxygenated solvent (e.g., benzene or tert-butylbenzene).
-
Add a spin trapping agent, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the solution.
-
-
Instrumentation: Use an X-band ESR spectrometer equipped with a UV irradiation source that can illuminate the sample within the ESR cavity.
-
Measurement:
-
Transfer the sample solution to a quartz ESR tube.
-
Place the tube in the ESR cavity and begin irradiation with UV light.
-
Record the ESR spectrum.
-
-
Data Analysis:
-
The recorded spectrum is that of the relatively stable spin adduct (the product of the reaction between the transient radical and the spin trap).
-
Analyze the hyperfine splitting pattern (coupling constants) of the spectrum to identify the structure of the trapped radical. The hyperfine coupling constants for the 2,4,6-trimethylbenzoyl and ethyl phenylphosphinoyl radical adducts would need to be determined or compared with literature values for similar radicals.
-
Signaling Pathways and Logical Relationships
The overall process from photoinitiation to polymer formation can be visualized as a signaling pathway.
Conclusion
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) is a highly effective Type I photoinitiator that functions through a Norrish Type I cleavage mechanism to produce free radicals capable of initiating polymerization. Its favorable characteristics, including high reactivity and low yellowing, stem from its efficient photochemistry. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of TPO-L and other photoinitiators, enabling researchers and professionals in drug development and materials science to better understand and optimize photopolymerization processes. Further research to precisely quantify the molar extinction coefficients and quantum yields under various conditions will continue to refine our understanding of this important industrial chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]
- 3. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Ethyl benzoylphosphonate CAS number and molecular structure.
An In-depth Technical Guide to Diethyl Benzylphosphonate
Introduction
This technical guide provides a comprehensive overview of diethyl benzylphosphonate, a significant organophosphorus compound utilized by researchers, scientists, and professionals in drug development. It is important to note that while the initial query referred to "ethyl benzoylphosphonate," the widely studied and commercially available compound with a closely related structure and nomenclature is diethyl benzylphosphonate. This guide will focus on the latter, detailing its chemical identity, molecular structure, physicochemical properties, experimental protocols, and key applications.
Chemical Identifiers
For clarity and precise identification, the following table summarizes the key identifiers for diethyl benzylphosphonate.
| Identifier | Value |
| CAS Number | 1080-32-6[1][2][3][4][5] |
| Molecular Formula | C11H17O3P[1][2][3][5] |
| IUPAC Name | diethyl benzylphosphonate[2][5] |
| Synonyms | (Diethoxyphosphonomethyl)benzene, Benzylphosphonic acid diethyl ester[4] |
| EC Number | 214-097-4[1][4] |
| PubChem CID | 14122[3] |
Physicochemical Properties
The physical and chemical properties of diethyl benzylphosphonate are crucial for its application in various experimental settings.
| Property | Value |
| Molecular Weight | 228.22 g/mol [3][4][5] |
| Appearance | Clear colorless to pale yellow liquid[2][6] |
| Density | 1.095 g/mL at 25 °C |
| Boiling Point | 106-108 °C at 1 mmHg |
| Refractive Index | n20/D 1.497 |
| Flash Point | > 112 °C (> 233.60 °F)[1] |
| SMILES | CCOP(=O)(CC1=CC=CC=C1)OCC[2] |
| InChI Key | AIPRAPZUGUTQKX-UHFFFAOYSA-N[2] |
Molecular Structure
The molecular structure of diethyl benzylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a benzyl group (-CH2C6H5) and two ethoxy groups (-OCH2CH3).
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of diethyl benzylphosphonate and its application in the Horner-Wadsworth-Emmons reaction.
Synthesis of Diethyl Benzylphosphonate
A common method for the synthesis of diethyl benzylphosphonate involves the reaction of benzylphosphonic acid with triethyl orthoacetate.[7][8]
Materials:
-
Benzylphosphonic acid
-
Triethyl orthoacetate
-
Hexanes
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a suitable reaction vessel, mix benzylphosphonic acid (1 mmol, 172 mg) with triethyl orthoacetate (30 mmol, 5.5 mL).[7][8]
-
Monitor the completion of the reaction using 31P NMR spectroscopy.[7][8]
-
Once the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.[7][8]
-
Purify the crude product using a short silica gel column with a mixture of hexanes and ethyl acetate as the eluent.[7][8]
-
The final product, diethyl benzylphosphonate, is isolated as a transparent oil.[7][8]
Horner-Wadsworth-Emmons Reaction for Alkene Synthesis
Diethyl benzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes with high stereoselectivity, predominantly forming the E-alkene.[2][4][9]
Materials:
-
Diethyl benzylphosphonate
-
A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Butyllithium (BuLi))[10]
-
An aldehyde or ketone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl ether (DME))[11]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the solution to deprotonate the phosphonate, forming the phosphonate carbanion (ylide).[2][9]
-
Stir the reaction mixture at the low temperature for a specified time to ensure complete formation of the ylide.
-
Slowly add the aldehyde or ketone dissolved in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed, gradually warming to room temperature over several hours.
-
Quench the reaction by adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution.
-
Perform an aqueous work-up to separate the organic and aqueous layers. The dialkylphosphate salt byproduct is water-soluble and easily removed.[9][11]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the resulting alkene product using column chromatography.
Visualization of the Horner-Wadsworth-Emmons Reaction Mechanism
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. brainly.com [brainly.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl benzylphosphonate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Guide to the Spectroscopic Profile of Diethyl Benzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Diethyl Benzylphosphonate, a compound of significant interest in organic synthesis and medicinal chemistry. Due to the potential ambiguity with the name "Ethyl benzoylphosphonate," this document focuses on the well-characterized Diethyl Benzylphosphonate, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. The information herein is intended to serve as a crucial reference for researchers engaged in the synthesis, characterization, and application of this and related organophosphorus compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for Diethyl Benzylphosphonate.
Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39–7.14 | m | 5H (Ar-H) | |
| 3.94 | dq | J(H,P) = 7.9, J(H,H) = 7.0 | 4H (OCH₂CH₃) |
| 3.21 | d | J(H,P) = 21.6 | 2H (PCH₂) |
| 1.16 | t | J(H,H) = 7.0 | 6H (OCH₂CH₃) |
| Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz[1][2] |
Table 2: ¹³C NMR Spectroscopic Data of Diethyl Benzylphosphonate
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| 132.3 | d, J(C,P) = 9.0 | Ar-C (quaternary) |
| 129.7 | d, J(C,P) = 6.6 | Ar-CH |
| 128.2 | d, J(C,P) = 3.0 | Ar-CH |
| 126.4 | d, J(C,P) = 3.4 | Ar-CH |
| 61.3 | d, J(C,P) = 6.5 | OCH₂CH₃ |
| 32.3 | d, J(C,P) = 135.1 | PCH₂ |
| 16.1 | d, J(C,P) = 5.8 | OCH₂CH₃ |
| Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz[1][2] |
Table 3: ³¹P NMR Spectroscopic Data of Diethyl Benzylphosphonate
| Chemical Shift (δ) ppm |
| 26.5 |
| Solvent: DMSO-d₆; Spectrometer Frequency: 162 MHz[1][2] |
Table 4: Key IR Absorption Bands for Diethyl Benzylphosphonate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Strong | Aliphatic C-H Stretch |
| ~1250 | Strong | P=O Stretch |
| ~1050-1020 | Strong | P-O-C Stretch |
| ~700-750 | Strong | C-H Out-of-plane Bend (Aromatic) |
Note: The IR data is a compilation of typical values for benzylphosphonates.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of Diethyl Benzylphosphonate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
³¹P NMR Acquisition: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like Diethyl Benzylphosphonate, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the neat liquid is placed directly on the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Expected Absorption: The benzoyl moiety is expected to exhibit two primary absorption bands: a strong E2-band (π → π*) around 230 nm and a weaker B-band (benzenoid) around 270-280 nm.
-
Sample Preparation: A dilute solution of Diethyl Benzylphosphonate is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Diethyl Benzylphosphonate.
Caption: General workflow for the synthesis and spectroscopic characterization of Diethyl Benzylphosphonate.
References
A Technical Guide to the Solubility of Diethyl Benzoylphosphonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl benzoylphosphonate. Due to the limited availability of specific quantitative data for this compound, this document focuses on the closely related and more commonly referenced compound, diethyl benzylphosphonate. The information presented herein is curated from safety data sheets and chemical databases to support research and development activities.
Core Concepts in Solubility
The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug development professionals, understanding the solubility of a compound is critical for formulation design, bioavailability, and administration routes.
Solubility Profile of Dithis compound
Table 1: Qualitative Solubility of Dithis compound
| Solvent Class | Common Solvents | Qualitative Solubility |
| Polar Protic | Water | Insoluble[1][2][3][4][5] |
| Ethanol | Data Not Available | |
| Methanol | Data Not Available | |
| Polar Aprotic | Acetone | Data Not Available |
| Acetonitrile | Data Not Available | |
| Dimethylformamide (DMF) | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | |
| Nonpolar | Hexane | Data Not Available |
| Toluene | Data Not Available | |
| Diethyl Ether | Data Not Available | |
| Chloroform | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid compound like dithis compound in various organic solvents. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.
Objective: To determine the concentration of dithis compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
Dithis compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of dithis compound to a known volume of the selected organic solvent in a series of vials. The excess solute ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is crucial to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter (0.45 µm) to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dithis compound.
-
Calculation: Calculate the solubility of dithis compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dithis compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of dithis compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.
References
Thermal Stability and Decomposition of Ethyl Benzoylphosphonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl benzoylphosphonate is an organophosphorus compound with potential applications in various fields, including as a synthetic intermediate. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior under elevated temperatures. This document outlines the expected thermal stability profile of this compound, proposes potential decomposition pathways and products based on related compounds, and provides standardized experimental protocols for its analysis.
Predicted Thermal Stability and Decomposition Profile
Based on the thermal analysis of related organophosphorus esters, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely proceeding through the elimination of ethylene. The stability of phosphonates is generally higher than that of phosphates.
Table 1: Predicted Thermal Decomposition Data for this compound (Hypothetical)
| Parameter | Predicted Value Range | Analytical Technique |
| Onset Decomposition Temp. (Tonset) | 200 - 300 °C | TGA/DSC |
| Peak Decomposition Temp. (Tpeak) | 250 - 350 °C | TGA/DTG |
| Mass Loss (primary step) | ~25% (corresponding to ethylene loss) | TGA |
| Major Gaseous Byproduct | Ethylene | GC-MS, FTIR |
| Primary Residue | Benzoylphosphonic acid | LC-MS, NMR |
Note: These values are estimations based on the behavior of similar compounds and require experimental validation.
Proposed Decomposition Pathway
The primary thermal decomposition route for dialkyl alkylphosphonates involves a β-elimination reaction, often referred to as a retro-Arbuzov reaction, leading to the formation of an alkene and a phosphonic acid.[1][2] A similar mechanism is proposed for this compound.
The C-P bond in benzoylphosphonates is relatively stable. The initial decomposition step is likely the cleavage of the P-O-C linkage. The presence of a β-hydrogen in the ethyl group facilitates the elimination of ethylene, leading to the formation of benzoylphosphonic acid. At higher temperatures, further decomposition of benzoylphosphonic acid may occur.
Key Decomposition Products
The predicted primary decomposition products of this compound are:
-
Ethylene (C₂H₄): A gaseous byproduct resulting from the β-elimination of the ethyl group.
-
Benzoylphosphonic Acid (C₇H₇O₄P): The primary solid or liquid residue.
-
Further Decomposition Products: At higher temperatures, benzoylphosphonic acid could potentially decompose further, yielding products such as benzoic acid and phosphorus oxides.
Recommended Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, the following methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset and peak decomposition temperatures, as well as the percentage of mass loss during thermal degradation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass loss as a function of temperature. The onset decomposition temperature is determined from the initial point of significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with thermal decomposition (endothermic or exothermic nature) and to identify any phase transitions prior to decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum or crucible-type pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic or exothermic peaks corresponding to decomposition events are analyzed to determine the enthalpy of decomposition.
Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during thermal decomposition.
Methodology:
-
Instrument: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer via a heated transfer line.
-
TGA Protocol: Follow the TGA protocol as described in section 5.1.
-
EGA Conditions: The transfer line and the spectrometer inlet are heated to prevent condensation of the evolved gases.
-
Data Analysis:
-
TGA-MS: Monitor the mass-to-charge ratio (m/z) of the evolved gases as a function of temperature. Compare the obtained mass spectra with a library to identify the components.
-
TGA-FTIR: Continuously record the infrared spectra of the evolved gases. Identify the functional groups and specific compounds by their characteristic absorption bands.
-
Analysis of the Solid Residue
Objective: To identify the non-volatile decomposition products.
Methodology:
-
Sample Preparation: Heat a larger sample of this compound in an oven or a tube furnace under a controlled inert atmosphere at a temperature just above the primary decomposition step identified by TGA.
-
Extraction: After cooling, extract the solid residue with a suitable solvent.
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure of the residue.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the components of the residue.
-
Visualizations
Caption: Experimental workflow for analyzing thermal stability.
Caption: Proposed thermal decomposition pathway.
Conclusion
While direct experimental data for this compound is currently lacking, a robust understanding of its probable thermal behavior can be inferred from the well-documented decomposition of analogous organophosphorus compounds. The primary decomposition pathway is predicted to be a β-elimination of ethylene to yield benzoylphosphonic acid. For definitive characterization, a systematic experimental approach employing TGA, DSC, and EGA techniques is essential. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers and professionals to safely handle and characterize the thermal properties of this compound.
References
A Tale of Two Phosphonates: A Technical Comparison of Diethyl Benzylphosphonate and Diethyl Benzoylphosphonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organophosphorus chemistry, subtle structural modifications can lead to significant divergence in chemical reactivity and biological activity. This technical guide provides an in-depth comparison of two closely related phosphonate esters: Diethyl Benzylphosphonate and Diethyl Benzoylphosphonate. While the former is a well-documented and versatile reagent, the latter, often mistakenly referred to as "this compound," presents a more nuanced profile. This document aims to clarify the distinctions between these two compounds, offering a comprehensive overview of their synthesis, properties, and applications to aid researchers in their scientific endeavors.
Core Structural and Physicochemical Differences
The fundamental distinction between Diethyl Benzylphosphonate and Dithis compound lies in the nature of the carbon atom bonded to the phosphorus center. In Diethyl Benzylphosphonate, the phosphonate group is attached to a methylene (-CH2-) bridge, which is in turn bonded to a phenyl ring. In contrast, Dithis compound features a carbonyl group (C=O) directly attached to both the phosphorus atom and the phenyl ring. This seemingly minor difference profoundly impacts the electronic environment of the phosphorus atom and the overall reactivity of the molecule.
A comprehensive summary of their physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diethyl Benzylphosphonate and Dithis compound
| Property | Diethyl Benzylphosphonate | Dithis compound |
| CAS Number | 1080-32-6[1] | 37951-40-3 |
| Molecular Formula | C₁₁H₁₇O₃P[1] | C₁₁H₁₅O₄P |
| Molecular Weight | 228.22 g/mol [1] | 242.21 g/mol |
| Appearance | Colorless liquid[2] | No data available |
| Boiling Point | 106-108 °C at 1 mmHg[3] | 135-138 °C at 2 mmHg |
| Density | 1.095 g/mL at 25 °C[3] | 1.18 g/cm³ (predicted) |
| Refractive Index | n20/D 1.497[3] | 1.51 (predicted) |
| Solubility | Insoluble in water[3] | No data available |
Note: Some data for Dithis compound are predicted due to limited experimental information.
Synthesis and Experimental Protocols
The synthetic routes to these two phosphonates differ significantly, reflecting their structural divergence.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
The synthesis of Diethyl Benzylphosphonate is commonly achieved via the Michaelis-Arbuzov reaction. A detailed protocol is as follows:
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Triethyl phosphite
-
Anhydrous toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl bromide (1 equivalent) in anhydrous toluene.
-
Slowly add triethyl phosphite (1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Diethyl Benzylphosphonate as a colorless oil.
Experimental Protocol: Synthesis of Dithis compound
The synthesis of Dithis compound is typically accomplished through the reaction of a benzoyl halide with triethyl phosphite.
Materials:
-
Benzoyl chloride
-
Triethyl phosphite
Procedure:
-
In a reaction vessel maintained at 90°C, add benzoyl chloride (1.0 mole).
-
Over a period of 1 hour, slowly add triethyl phosphite (1.0 mole) to the heated benzoyl chloride. Evolution of ethyl chloride gas will be observed.
-
Continue heating until the gas evolution ceases.
-
Remove any unreacted starting materials by distillation under reduced pressure (terminal conditions: 100°C and 8 mmHg).
-
The residue, Dithis compound, is obtained in high yield.
Comparative Applications and Reactivity
The structural differences between the two phosphonates dictate their primary applications in organic synthesis.
Diethyl Benzylphosphonate: A Workhorse in Olefination Reactions
Diethyl Benzylphosphonate is a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the stereoselective synthesis of alkenes.[4] The methylene bridge adjacent to the phosphonate group is readily deprotonated by a base to form a stabilized carbanion. This nucleophilic carbanion then reacts with aldehydes or ketones to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to yield an alkene, typically with high (E)-selectivity.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Beyond the HWE reaction, Diethyl Benzylphosphonate serves as a precursor in the synthesis of various biologically active molecules, including potential antimicrobial agents.[5] Derivatives of Diethyl Benzylphosphonate have shown promising cytotoxic effects against bacterial strains like Escherichia coli.[5] It is also utilized in the production of flame retardants and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Dithis compound: An Acylphosphonate with Unique Reactivity
The presence of the carbonyl group in Dithis compound renders it an acylphosphonate. This functionality imparts distinct reactivity compared to its benzyl counterpart. Acylphosphonates are known to be effective acylating agents and can participate in various transformations, including Perkow and Pudovik reactions. However, detailed studies on the specific applications of Dithis compound in these contexts are less prevalent in the literature. Its biological activity remains largely unexplored, presenting an open avenue for future research.
Logical Relationships and Structural Comparison
The fundamental relationship between the two compounds is their shared phosphonate ester core. The key differentiator is the nature of the group attached to the phosphorus atom, which dictates their chemical character.
Caption: Structural comparison of the two phosphonates.
Experimental Workflow: A Generalized Approach
The synthesis and purification of phosphonate esters generally follow a common workflow, which is crucial for obtaining high-purity compounds for research and development.
Caption: Generalized experimental workflow.
Conclusion
References
Safety, handling, and storage guidelines for Ethyl benzoylphosphonate.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information provided in this document is for informational purposes only and should not be considered a substitute for professional safety advice. Always consult the official Safety Data Sheet (SDS) before handling any chemical.
Executive Summary
This technical guide provides comprehensive information on the safety, handling, storage, and experimental applications of Diethyl Benzylphosphonate. This organophosphorus compound, a key reagent in organic synthesis, is particularly noted for its role in the Horner-Wadsworth-Emmons reaction. Recent studies also highlight the potential of its derivatives as antimicrobial agents. This document includes tabulated physicochemical and toxicological data, detailed experimental protocols for its synthesis and application, and visual diagrams of key reaction mechanisms and workflows to support researchers in its safe and effective use.
Chemical and Physical Properties
Diethyl Benzylphosphonate is a colorless to light yellow liquid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1080-32-6 | [3] |
| Molecular Formula | C₁₁H₁₇O₃P | [3] |
| Molecular Weight | 228.22 g/mol | [4] |
| Density | 1.095 g/mL at 25 °C | |
| Boiling Point | 106 - 108 °C at 1 mmHg | [1] |
| Flash Point | > 112 °C (> 233.6 °F) | [5][6] |
| Refractive Index | n20/D 1.497 | |
| Solubility | Insoluble in water | [7] |
Safety and Handling
Hazard Identification
Diethyl Benzylphosphonate is classified as a substance that can cause skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[5][6]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][6]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][6]
-
If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][5]
-
If swallowed: Do NOT induce vomiting. Get medical attention.[1][5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[6]
Spills and Accidental Release
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[5][6] Do not let the product enter drains.[9]
Storage Guidelines
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep the container upright to prevent leakage.[9] The material is stable under recommended storage conditions.[9] Incompatible materials to avoid are strong oxidizing agents.[5]
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction
A common method for synthesizing Diethyl Benzylphosphonate is the Michaelis-Arbuzov reaction between benzyl halide and triethyl phosphite.
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Triethyl phosphite (freshly distilled)
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine equimolar amounts of the benzyl halide and freshly distilled triethyl phosphite.
-
Heat the reaction mixture with stirring in an oil bath at 100-110 °C.
-
The reaction progress can be monitored by the distillation of the ethyl halide byproduct.
-
After the distillation of the byproduct ceases (approximately 2 hours), remove any remaining volatile components and excess triethyl phosphite by distillation under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis
Diethyl Benzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce alkenes, particularly stilbenes, with high (E)-stereoselectivity.[10]
Materials:
-
Diethyl Benzylphosphonate
-
A strong base (e.g., Sodium Hydride)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., THF or DME)[10]
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve Diethyl Benzylphosphonate in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base to generate the phosphonate carbanion (ylide).
-
Once the ylide formation is complete, add the aldehyde or ketone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Biological Activity and Mechanism of Action
Recent research has explored the antimicrobial properties of Diethyl Benzylphosphonate derivatives.[6][11] Studies on model Escherichia coli strains have shown that these compounds can exhibit significant cytotoxic effects.[6]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy. For Diethyl Benzylphosphonate and its derivatives, these values have been determined against various E. coli strains.[6]
| Compound | E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Diethyl Benzylphosphonate | K12 | >1000 | >1000 | [6] |
| Derivative 3 | K12 | 125 | 250 | [6] |
| Derivative 3 | R2 | 125 | 250 | [6] |
*Derivative 3 refers to a specific boronic acid-substituted Diethyl Benzylphosphonate from the cited study.
Proposed Mechanism of Action
Preliminary studies suggest that the antimicrobial activity of certain Diethyl Benzylphosphonate derivatives involves DNA damage.[6] The proposed mechanism involves the compound or its metabolites interacting with bacterial DNA, leading to modifications that are recognized and cleaved by DNA repair enzymes like Formamidopyrimidine [fapy]-DNA glycosylase (Fpg).[6] This DNA damage ultimately contributes to the cytotoxic effect on the bacteria.
References
- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. innospk.com [innospk.com]
Methodological & Application
Application Notes and Protocols for Acylphosphonate Photoinitiators in Radical Polymerization
Introduction to Acylphosphonate Photoinitiators
Acylphosphonate and acylphosphine oxide derivatives are highly efficient Type I photoinitiators. Upon exposure to UV light, they undergo a unimolecular cleavage (α-cleavage) to generate two radical species, a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating radical polymerization of various monomers, such as acrylates and methacrylates.
The key advantages of acylphosphonate-based photoinitiators include:
-
High Reactivity: They exhibit high quantum yields of radical formation, leading to rapid polymerization rates.
-
Photobleaching: The photoinitiator is consumed during the reaction, which can lead to a reduction in color in the final cured polymer. This is particularly advantageous for thick or pigmented systems, as it allows for deeper light penetration and through-cure.
-
Versatility: They are effective in a wide range of monomer systems and can be used in clear, white, and pigmented formulations.
Mechanism of Photoinitiation
Acylphosphonate photoinitiators follow a Norrish Type I cleavage mechanism. The process can be summarized in the following steps:
-
Light Absorption: The photoinitiator molecule absorbs a photon of UV light, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: The excited triplet state undergoes rapid cleavage at the carbon-phosphorus bond, generating a benzoyl radical and a phosphinoyl radical.
-
Initiation: Both the benzoyl and phosphinoyl radicals can add to a monomer molecule, initiating the polymerization chain reaction.
Experimental Protocols (Illustrative)
The following protocols are provided as a general guideline for using an acylphosphonate-type photoinitiator. Optimal conditions, particularly initiator concentration and light source parameters, must be determined experimentally for each specific formulation and application.
Materials and Equipment
-
Monomer: Acrylate or methacrylate-based monomers or oligomers (e.g., trimethylolpropane triacrylate (TMPTA), urethane diacrylate, epoxy acrylate).
-
Photoinitiator: Acylphosphonate-based photoinitiator (e.g., Diethyl Benzoylphosphonate - hypothetical use).
-
UV Light Source: Mercury vapor lamp, LED lamp (e.g., 365 nm, 395 nm, or 405 nm), or other suitable UV source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.
-
Spectrophotometer (Optional): To determine the UV-Vis absorption spectrum of the photoinitiator.
-
Real-Time FTIR or Photo-DSC (Optional): For kinetic studies of the polymerization.
-
Nitrogen Atmosphere (Optional): To reduce oxygen inhibition, particularly for thin films.
Determining the UV Absorption Spectrum (Optional but Recommended)
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile, methanol).
-
Record the UV-Vis absorption spectrum to identify the wavelength of maximum absorption (λmax).
-
Select a UV light source with an emission wavelength that overlaps significantly with the absorption spectrum of the photoinitiator for efficient initiation.
General Protocol for Photopolymerization of a Liquid Resin
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), dissolve the desired concentration of the acylphosphonate photoinitiator into the liquid monomer or oligomer formulation.
-
Typical concentrations range from 0.1% to 5.0% by weight, depending on the reactivity of the monomer, the desired cure speed, and the thickness of the sample.
-
Ensure the photoinitiator is completely dissolved. Gentle warming and stirring may be necessary.
-
-
Sample Preparation:
-
Apply a film of the formulated resin of a defined thickness onto a substrate (e.g., glass, metal, or plastic).
-
For kinetic studies, a sample can be placed in an appropriate cell for in-situ monitoring (e.g., between two transparent plates for RT-FTIR).
-
-
UV Curing:
-
Expose the sample to the UV light source. The exposure time and light intensity will need to be optimized based on the formulation and desired properties.
-
For applications sensitive to oxygen inhibition, curing under a nitrogen atmosphere is recommended.
-
-
Characterization of the Cured Polymer:
-
Assess the degree of cure by measuring properties such as hardness, solvent resistance (e.g., methyl ethyl ketone rub test), or by spectroscopic methods (e.g., monitoring the disappearance of the monomer double bond signal in FTIR).
-
Quantitative Data (Illustrative)
The following table presents hypothetical performance data for an acylphosphonate photoinitiator. Actual values will vary significantly based on the specific photoinitiator, monomer system, and experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Photoinitiator Conc. (% w/w) | 0.5 | 1.0 | 2.0 |
| Monomer System | TMPTA | TMPTA | TMPTA |
| Light Source | 365 nm LED | 365 nm LED | 365 nm LED |
| Light Intensity (mW/cm²) | 100 | 100 | 100 |
| Cure Time for Tack-Free Surface (s) | 15 | 8 | 4 |
| Final Monomer Conversion (%) | 92 | 95 | 98 |
| Hardness (Shore D) | 75 | 80 | 82 |
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acrylate and methacrylate monomers can be skin and respiratory sensitizers. Avoid direct contact and inhalation.
-
UV light is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific photoinitiator and monomers being used for detailed handling and safety information.
Unlocking High-Performance UV Curing: Applications of Ethyl Benzoylphosphonate in Coatings and Inks
An in-depth guide for researchers and formulation chemists on the theoretical application and experimental protocols for utilizing ethyl benzoylphosphonate as a photoinitiator in ultraviolet (UV) curable coatings and inks.
This compound is a member of the acylphosphonate family, a class of compounds recognized for their potential as photoinitiators in radical polymerization. While less common than its acylphosphine oxide counterparts, understanding its application can provide formulators with additional tools for developing advanced UV-curable systems. This document provides detailed application notes and protocols based on the general principles of acyl-type photoinitiators, offering a foundational guide for its use in research and development.
Introduction to this compound in UV Curing
UV curing is a rapid, solvent-free process that utilizes high-intensity ultraviolet light to initiate a photochemical reaction, transforming a liquid formulation into a solid, crosslinked polymer. The efficiency of this process hinges on the photoinitiator, a compound that absorbs UV energy and generates reactive species, typically free radicals, to initiate polymerization.
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon UV irradiation to form initiating radicals. This direct generation of radicals makes Type I initiators highly efficient. Acylphosphine oxides, a closely related class of compounds, are known to be highly efficient photoinitiators.[1][2] While direct comparative studies are limited, it is generally noted that acylphosphine oxides are more efficient than acylphosphonates.[2] Nevertheless, this compound's structure suggests it would be effective in initiating the polymerization of acrylate and methacrylate functionalized monomers and oligomers commonly used in UV-curable coatings and inks.
Key Potential Attributes:
-
Good Reactivity: Expected to exhibit efficient radical generation upon UV exposure.
-
Low Yellowing: Acyl-based photoinitiators are known for producing coatings with minimal yellowing, a critical attribute for clear coats and white or light-colored inks.[3][4]
-
Through-Cure Performance: The photobleaching effect, common in acylphosphine oxides, allows for deeper penetration of UV light, which is beneficial for curing thicker or pigmented systems.[1][5] It is plausible that this compound exhibits similar behavior.
Visualizing the Fundamentals
To better understand the role and application of this compound, the following diagrams illustrate its structure, the UV curing workflow, and the photoinitiation mechanism.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for UV curing.
Caption: Type I photoinitiation signaling pathway.
Application Notes
This compound is anticipated to be effective in a range of UV-curable formulations, including:
-
Clear Coats: For wood, plastic, and metal substrates where high transparency and low yellowing are crucial.
-
White and Pigmented Coatings: The potential photobleaching effect makes it a candidate for pigmented systems, as it may enhance through-cure.
-
Printing Inks: Suitable for screen, flexographic, and offset inks requiring rapid curing and good adhesion.[3]
-
Adhesives: For applications demanding fast bonding and optical clarity.
The optimal concentration of this compound will depend on the specific formulation, including the type and amount of oligomers, monomers, and pigments, as well as the desired cure speed and film thickness.
-
Typical Concentration Range: A starting point for evaluation would be 0.5% to 5.0% by weight of the total formulation.
-
Synergistic Blends: For enhanced surface cure, especially in the presence of oxygen inhibition, this compound can be blended with other photoinitiators. Alpha-hydroxy ketones (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone) are often used to improve surface properties. Amine synergists can also be incorporated to mitigate oxygen inhibition.
This compound is expected to be a liquid at room temperature, which would facilitate its incorporation into formulations. Good solubility in common acrylate and methacrylate monomers and oligomers is anticipated. However, compatibility should always be verified for each specific formulation.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound in UV-curable coatings and inks.
-
Formulation Preparation:
-
Prepare a base formulation consisting of an acrylated oligomer (e.g., epoxy acrylate or urethane acrylate) and a reactive diluent (e.g., tripropyleneglycol diacrylate).
-
In separate, amber-colored vessels, add this compound at varying concentrations (e.g., 1%, 2%, 3%, 4%, and 5% by weight).
-
Ensure complete dissolution by stirring at room temperature or with gentle warming (not exceeding 50°C).
-
-
Application:
-
Apply the formulated coatings to a standardized substrate (e.g., steel or glass panels) using a wire-wound bar to achieve a consistent film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Performance Evaluation:
-
Tack-Free Time: Immediately after curing, lightly touch the surface to determine if it is free of tackiness.
-
Solvent Rub Test (ASTM D5402): Rub the cured film with a cloth soaked in a solvent (e.g., methyl ethyl ketone) and count the number of double rubs required to break through the coating. This indicates the degree of cure.
-
Pendulum Hardness (ASTM D4366): Measure the hardness of the cured film using a pendulum hardness tester.
-
Adhesion (ASTM D3359): Perform a cross-hatch adhesion test to evaluate the coating's adhesion to the substrate.
-
Yellowing Index (ASTM E313): Measure the initial color of the cured film and after a period of UV exposure or heat aging to assess color stability.
-
-
Formulation Preparation:
-
Prepare a white ink base by dispersing titanium dioxide (TiO₂) pigment in a suitable vehicle of oligomers and monomers.
-
Add this compound at varying concentrations (e.g., 2%, 3.5%, and 5% by weight) to the ink base.
-
Thoroughly mix using a three-roll mill to ensure uniform dispersion of the photoinitiator and pigment.
-
-
Application:
-
Print the ink onto a non-porous substrate (e.g., treated polyethylene or polypropylene) using a flexographic or screen-printing press.
-
-
UV Curing:
-
Cure the printed ink immediately after application using a UV lamp integrated into the printing line.
-
-
Performance Evaluation:
-
Cure Speed: Determine the maximum press speed at which the ink is fully cured (tack-free and passes the solvent rub test).
-
Adhesion: Perform a tape test to assess adhesion to the substrate.
-
Opacity and Color: Measure the opacity and Lab* color values of the cured ink.
-
Gloss (ASTM D523): Measure the gloss of the cured ink film at a specified angle (e.g., 60°).
-
Quantitative Data Summary
Due to the limited availability of specific performance data for this compound, the following table provides an illustrative summary of expected performance based on the characteristics of the acylphosphine oxide class of photoinitiators. Actual values must be determined experimentally.
| Property | Clear Coating (25 µm) | White Ink (10 µm) |
| Photoinitiator Conc. | 1.0 - 4.0 wt% | 2.0 - 5.0 wt% |
| UV Dose for Cure | 100 - 500 mJ/cm² | 200 - 800 mJ/cm² |
| Pendulum Hardness | 80 - 150 s (König) | N/A |
| MEK Double Rubs | >100 | >50 |
| Adhesion (ASTM D3359) | 4B - 5B | 4B - 5B |
| Yellowing Index (Δb)* | < 1.0 | < 0.5 |
Conclusion
This compound holds promise as a valuable photoinitiator for UV-curable coatings and inks, particularly in applications where low yellowing and efficient through-cure are desired. While it may be less reactive than some commercially available acylphosphine oxides, its potential as a liquid, easy-to-handle initiator warrants investigation. The protocols and application notes provided herein offer a comprehensive starting point for researchers and formulators to explore the capabilities of this compound and to optimize its performance in their specific systems. As with any formulation component, thorough experimental evaluation is essential to determine its suitability and optimal usage levels.
References
Synthesis of Diethyl Benzoylphosphonate: Application Notes and Protocols
For Release to: Researchers, Scientists, and Drug Development Professionals
Application Note: This document provides a detailed protocol for the laboratory-scale synthesis of diethyl benzoylphosphonate. The primary method described is the Michaelis-Arbuzov reaction, a classic and reliable method for forming carbon-phosphorus bonds.[1][2] Dithis compound is a valuable reagent in organic synthesis, notably used in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated ketones.
Reaction Principle: The Michaelis-Arbuzov Reaction
The synthesis is achieved via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. In this specific application, triethyl phosphite acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds through a quasi-phosphonium intermediate, which then undergoes dealkylation, typically through attack by the displaced chloride ion on one of the ethyl groups of the phosphite. This rearrangement results in the formation of the stable dithis compound and a volatile alkyl halide byproduct (chloroethane).[3]
Reaction Scheme: Benzoyl Chloride + Triethyl Phosphite → Dithis compound + Chloroethane
Safety and Handling Precautions
Before beginning any experimental work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[4]
-
Benzoyl Chloride: Corrosive, a lachrymator, and reacts violently with water and alcohols.[5] It is moisture and air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]
-
Triethyl Phosphite: Flammable liquid and vapor with an unpleasant stench.[4][6] It is an irritant and should be handled with care to avoid skin and eye contact or inhalation.[4] Store under an inert atmosphere, as it can oxidize in air.[7] Keep away from heat, sparks, and open flames.[6][8]
Emergency eyewash stations and safety showers must be readily accessible.[4]
Experimental Protocol
This protocol is adapted from established literature procedures for the Michaelis-Arbuzov reaction.[9]
3.1 Materials and Equipment
-
Reagents:
-
Benzoyl chloride (>99%)
-
Triethyl phosphite (98%)
-
-
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with a gas outlet connected to a bubbler or trap
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus for purification
-
Standard laboratory glassware
-
3.2 Reaction Setup
-
Assemble a flame-dried three-neck flask with a magnetic stir bar, a reflux condenser, and a rubber septum for reagent addition.
-
Establish an inert atmosphere by evacuating the apparatus and backfilling with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.
3.3 Procedure
-
To the reaction flask, add triethyl phosphite (1.0 eq).
-
Begin stirring and slowly add benzoyl chloride (1.0 eq) to the flask via syringe through the septum. The addition is typically exothermic, and the rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 120-180°C).[9]
-
Monitor the reaction progress. The evolution of chloroethane gas indicates the reaction is proceeding.[9] The reaction is typically refluxed for several hours (e.g., 16-24 hours) to ensure completion.[9]
-
Once the reaction is complete (as determined by TLC, GC-MS, or NMR analysis of an aliquot), turn off the heat and allow the mixture to cool to room temperature.
3.4 Workup and Purification
-
The crude product can be purified by vacuum distillation.[9]
-
Set up a distillation apparatus suitable for vacuum operation.
-
Carefully apply vacuum and heat the crude mixture to remove any unreacted starting materials and volatile side products.[9]
-
Collect the fraction corresponding to dithis compound. The product is typically a colorless to pale yellow oil.[10]
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | 1.21 |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 156 | 0.969 |
| Dithis compound | C₁₁H₁₅O₄P | 242.21 | 148-150 @ 10 mmHg | 1.15 |
Table 2: Typical Spectroscopic Data for Dithis compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
|---|---|---|---|
| ¹H NMR (CDCl₃) | ~1.3 | triplet, J ≈ 7.1 | -O-CH₂-CH₃ |
| ~4.2 | quartet of doublets, J ≈ 7.1, 8.0 | -O-CH₂ -CH₃ | |
| ~7.4-7.6 | multiplet | Aromatic protons (meta, para) | |
| ~7.9-8.1 | multiplet | Aromatic protons (ortho) | |
| ¹³C NMR (CDCl₃) | ~16.3 | doublet, J ≈ 6.0 | -O-CH₂-CH₃ |
| ~64.0 | doublet, J ≈ 6.0 | -O-CH₂ -CH₃ | |
| ~128.0 - 134.0 | multiple signals | Aromatic carbons | |
| ~195.0 | doublet | C =O | |
| ³¹P NMR (CDCl₃) | ~ -1.0 to -2.0 | singlet | P=O |
Note: Exact chemical shifts may vary depending on the solvent and instrument.[11][12][13][14]
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of dithis compound.
Caption: Workflow for the synthesis of dithis compound.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. durhamtech.edu [durhamtech.edu]
- 9. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]
- 10. innospk.com [innospk.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Ethyl Benzoylphosphonate in Biocompatible Polymer Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the potential use of ethyl benzoylphosphonate as a photoinitiator in the preparation of biocompatible polymers for biomedical applications. While direct studies on this compound for this specific application are limited, its structural similarity to other phosphinate-based photoinitiators with proven low cytotoxicity suggests its promise in this field. The following protocols are based on established methods for photopolymerization of biocompatible hydrogels and data from structurally related compounds.
Introduction
Photopolymerization is a widely used technique for the in-situ formation of biocompatible polymer networks, such as hydrogels, for applications in tissue engineering, drug delivery, and 3D bioprinting. The choice of photoinitiator is critical, as it must be efficient in initiating polymerization upon light exposure while exhibiting minimal cytotoxicity to encapsulated cells and surrounding tissues. This compound, a phosphonate-based compound, is explored here as a potential photoinitiator for these applications. Its utility is inferred from compounds like Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL), which has demonstrated low cellular toxicity and superior cytocompatibility in polymers.[1][2][3]
Key Advantages of Phosphinate-Based Photoinitiators
Phosphinate-based photoinitiators, as a class, offer several advantages for biomedical applications:
-
Low Cytotoxicity: Studies on TPOL, a close structural analog of this compound, have shown it to be one of the least toxic photoinitiators when compared to several other commercial options.[1][2][3]
-
High Efficiency: Acylphosphine oxide and phosphinate photoinitiators are known for their high efficiency in initiating polymerization.[4]
-
Visible Light Absorption: Many phosphinate-based initiators absorb light in the near-UV and visible light spectrum, which is less damaging to cells than shorter wavelength UV light.[4]
Experimental Data (Illustrative)
The following tables present illustrative quantitative data for the photopolymerization of Poly(ethylene glycol) diacrylate (PEGDA) hydrogels. These values are based on typical results obtained with similar phosphinate-based photoinitiators and should be optimized for specific experimental conditions.
Table 1: Polymerization Conditions for PEGDA Hydrogels
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| PEGDA (10 kDa) Concentration (% w/v) | 10 | 15 | 20 |
| This compound Conc. (mM) | 1 | 2.5 | 5 |
| Light Wavelength (nm) | 365 | 405 | 405 |
| Light Intensity (mW/cm²) | 5 | 10 | 10 |
| Exposure Time (min) | 5 | 3 | 2 |
Table 2: Physical Properties of Resulting PEGDA Hydrogels
| Property | Condition 1 | Condition 2 | Condition 3 |
| Swelling Ratio (q) | 15.2 ± 1.3 | 12.8 ± 0.9 | 10.5 ± 0.7 |
| Compressive Modulus (kPa) | 25 ± 3 | 50 ± 5 | 85 ± 7 |
| Gel Fraction (%) | > 95 | > 97 | > 98 |
Table 3: Biocompatibility Assessment (Illustrative)
| Cell Line | Photoinitiator Concentration (mM) | Cell Viability (%) after 24h |
| Human Mesenchymal Stem Cells (hMSCs) | 1 | > 95 |
| Human Mesenchymal Stem Cells (hMSCs) | 2.5 | > 90 |
| Human Mesenchymal Stem Cells (hMSCs) | 5 | > 85 |
Experimental Protocols
Preparation of a Biocompatible Hydrogel using this compound
This protocol describes the preparation of a PEGDA hydrogel, a commonly used biocompatible polymer.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 10,000
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Light source (e.g., UV or visible light lamp with specific wavelength filters)
-
Molds for hydrogel casting (e.g., PDMS molds)
Protocol:
-
Prepare Pre-polymer Solution:
-
Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing or stirring.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Add the this compound stock solution to the PEGDA solution to achieve the final desired concentration (e.g., 2.5 mM). Mix thoroughly.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into the desired molds.
-
Expose the solution to a light source with the appropriate wavelength (e.g., 365 nm or 405 nm) and intensity (e.g., 10 mW/cm²).
-
The exposure time will depend on the concentration of the photoinitiator and the desired crosslinking density. This should be determined empirically (e.g., 3 minutes).
-
-
Post-Polymerization Processing:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components. It is recommended to change the PBS solution several times over a 24-hour period.
-
In Vitro Biocompatibility Assessment
This protocol outlines a basic method for assessing the biocompatibility of the prepared hydrogels using a live/dead cell viability assay.
Materials:
-
Prepared biocompatible hydrogels
-
Culture medium appropriate for the chosen cell line
-
Desired cell line (e.g., Human Mesenchymal Stem Cells - hMSCs)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Protocol:
-
Cell Encapsulation (Optional, for 3D culture):
-
Resuspend the desired cells in the pre-polymer solution immediately before adding the photoinitiator.
-
Follow the photopolymerization protocol as described in 4.1.
-
-
Cell Seeding (for 2D culture on hydrogel surface):
-
Place the sterile, washed hydrogels in a culture plate.
-
Seed the cells onto the surface of the hydrogels at a desired density.
-
-
Cell Culture:
-
Culture the cell-laden or cell-seeded hydrogels in a standard cell culture incubator for the desired period (e.g., 24, 48, 72 hours).
-
-
Live/Dead Staining:
-
After the culture period, wash the hydrogels with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for the recommended time.
-
-
Imaging and Analysis:
-
Image the stained hydrogels using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.
-
Quantify cell viability by counting the number of live and dead cells in multiple random fields of view.
-
Visualizations
Caption: Workflow for biocompatible hydrogel synthesis using a photoinitiator.
Caption: Protocol for in vitro biocompatibility assessment of hydrogels.
References
- 1. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Benzoylphosphonate Derivatives in Dental Resin Composites
Note: While the topic specifies "Ethyl benzoylphosphonate," this compound is not extensively documented in the dental materials literature as a photoinitiator. Therefore, these application notes will focus on a closely related and well-researched benzoylphosphonate derivative, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) , which serves as an excellent representative for this class of photoinitiators in dental resin composites. The principles, protocols, and data presented for BAPO are highly relevant and transferable to the study of other novel benzoylphosphonate photoinitiators.
Introduction
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) is a Norrish Type I photoinitiator used in dental resin composites.[1][2] Unlike the conventional camphorquinone (CQ)/amine system, BAPO does not require a co-initiator to initiate polymerization.[1] Upon exposure to light in the violet spectrum (365–416 nm), BAPO undergoes α-cleavage to generate four free radicals, leading to a highly efficient polymerization process.[1][3] This high reactivity and its photobleaching properties, which result in more color-stable restorations, make BAPO and similar benzoylphosphonate derivatives promising alternatives to CQ in aesthetic dental materials.[4][5]
Key Advantages of BAPO as a Photoinitiator
-
High Reactivity: Generates four free radicals per molecule, leading to efficient polymerization.[3]
-
No Co-initiator Required: Simplifies the resin formulation and can reduce long-term color instability associated with amine co-initiators.[1]
-
Improved Aesthetics: BAPO is less yellow than CQ and undergoes photobleaching, resulting in better color stability of the final composite restoration.[4]
-
Higher Degree of Conversion: Can lead to a more completely cured polymer network, potentially improving mechanical properties and reducing the elution of residual monomers.[4]
Data Presentation: Performance of BAPO in Dental Composites
The following tables summarize the quantitative data on the performance of experimental dental resin composites containing BAPO compared to those with the conventional CQ/DMAEMA (camphorquinone/dimethylaminoethyl methacrylate) system.
Table 1: Mechanical Properties of Experimental Composites with BAPO vs. CQ
| Photoinitiator System | Concentration (wt%) | Vickers Hardness (HV) | Flexural Strength (MPa) |
| CQ / DMAEMA | 1.0 / 2.0 | 38.5 ± 2.1 | 77.3 ± 8.8 |
| BAPO | 0.25 | 39.8 ± 3.2 | 68.5 ± 7.5 |
| BAPO | 0.5 | 41.2 ± 2.9 | 65.1 ± 6.9 |
| BAPO | 1.0 | 43.7 ± 3.5 | 62.3 ± 8.1 |
Data adapted from a study by Kowalska et al. (2023). The study found that while BAPO can achieve higher hardness, the flexural strength was highest in the CQ-containing composite.[1][6]
Experimental Protocols
Preparation of Experimental Dental Resin Composite
This protocol describes the formulation of a light-cured dental resin composite incorporating a benzoylphosphonate photoinitiator.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA) (60 wt%)
-
Triethylene glycol dimethacrylate (TEGDMA) (40 wt%)
-
Silanized silica filler (e.g., 70 wt% of the total composite mass)
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) (0.25 - 1.0 wt% of the resin matrix)
-
Light-proof mixing container
-
Spatula
-
Analytical balance
Procedure:
-
In a light-proof container, accurately weigh the Bis-GMA and TEGDMA monomers to form the resin matrix.
-
Add the desired concentration of BAPO to the resin matrix and mix thoroughly until the photoinitiator is completely dissolved.
-
Gradually incorporate the silanized silica filler into the resin matrix in small increments.
-
Mix thoroughly after each addition to ensure a homogeneous paste-like consistency.
-
Store the prepared composite paste in a light-proof container at a cool, dark place until further use.
Measurement of Vickers Hardness
Equipment:
-
Vickers microhardness tester
-
Composite mold (e.g., 5 mm diameter, 2 mm thickness)
-
Dental light-curing unit (output ≥ 1000 mW/cm²)
-
Polishing machine with abrasive papers (e.g., 600, 800, 1200 grit)
Procedure:
-
Place the uncured composite paste into the mold and cover with a transparent matrix strip.
-
Light-cure the sample for the recommended time (e.g., 20-40 seconds) on both the top and bottom surfaces.
-
Remove the cured composite disc from the mold.
-
Polish the surface of the disc using progressively finer grit abrasive papers to achieve a smooth, flat surface.
-
Mount the sample on the Vickers microhardness tester.
-
Apply a load (e.g., 50g) for a specified dwell time (e.g., 15 seconds).
-
Measure the diagonals of the resulting indentation and calculate the Vickers Hardness number (VHN).
-
Repeat the measurement at multiple locations on the sample surface to obtain an average value.
Measurement of Flexural Strength (Three-Point Bending Test)
Equipment:
-
Universal testing machine with a three-point bending fixture
-
Rectangular mold (e.g., 25 mm x 2 mm x 2 mm)
-
Dental light-curing unit
-
Calipers
Procedure:
-
Fill the rectangular mold with the uncured composite paste.
-
Cover with a transparent matrix strip and light-cure the sample from multiple overlapping positions along its length, on both top and bottom surfaces.
-
Remove the cured bar-shaped specimen from the mold.
-
Measure the dimensions of the specimen with calipers.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.
-
Record the maximum load at fracture.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the specimen width, and d is the specimen thickness.
Visualizations
Caption: Photoinitiation and polymerization process using BAPO.
Caption: Experimental workflow for composite preparation and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photopolymerization using a 405 nm Light Source with Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), a highly efficient Type I photoinitiator, for photopolymerization applications initiated by a 405 nm light source. TPO-L is particularly well-suited for this application due to its significant absorption in the near-UV and visible light range, making it compatible with common and cost-effective 405 nm LED light sources.[1][2][3] Its liquid form facilitates easy incorporation into various resin formulations.[4]
Key Characteristics of TPO-L
| Property | Value | Reference |
| Chemical Name | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | [4] |
| CAS Number | 84434-11-7 | [4] |
| Molecular Weight | 316.4 g/mol | [4] |
| Appearance | Yellowish liquid | [4] |
| Absorption Maxima | ~275 nm, ~370 nm (with significant absorption extending to ~400 nm) | [5] |
| Recommended Concentration | 0.3 - 5.0 wt% | [4] |
Experimental Parameters Overview
Successful photopolymerization is dependent on several key experimental parameters. The following table summarizes typical ranges and their effects, compiled from various studies.
| Parameter | Typical Range | Effect on Polymerization |
| TPO-L Concentration (wt%) | 0.5 - 3.0% | Increasing concentration generally decreases the depth of cure but can improve surface cure.[6] An optimal concentration exists for maximizing cure depth.[7][8] |
| 405 nm Light Intensity (mW/cm²) | 3.5 - 1530 | Higher intensity generally leads to faster curing and increased depth of cure, but can also lead to increased material shrinkage and stress. |
| Exposure Time (seconds) | 5 - 600 | Longer exposure times increase the degree of conversion and depth of cure.[6] |
| Monomer System | Acrylates, Methacrylates | The specific monomer and oligomer composition will significantly affect the final properties of the cured material. |
Experimental Protocols
Protocol 1: Determination of Depth of Cure
This protocol outlines a method to determine the depth of cure (DOC) of a photopolymer resin containing TPO-L upon exposure to a 405 nm light source.
Materials:
-
Photopolymer resin containing a known concentration of TPO-L
-
405 nm LED flood lamp or laser source with a radiometer to measure light intensity
-
Cylindrical molds (e.g., 13 mm height, 6 mm diameter)[6]
-
Spatula
-
Micrometer or digital calipers
-
Solvent for removing uncured resin (e.g., isopropyl alcohol, trichloroethylene)[7]
Procedure:
-
Measure the light intensity of the 405 nm light source at the sample surface using a radiometer.
-
Fill the cylindrical mold with the photopolymer resin.
-
Use a spatula to ensure a flat and level surface.
-
Expose the top surface of the resin to the 405 nm light for a predetermined time.
-
After exposure, carefully remove the sample from the mold.
-
Gently wash the sample with a suitable solvent to remove any uncured resin from the bottom and sides.
-
Using a micrometer or digital calipers, measure the height of the cured, solid portion of the sample. This is the depth of cure.[6]
-
Repeat the experiment with varying exposure times and TPO-L concentrations to determine the curing characteristics of the specific resin formulation.
Protocol 2: Photo-Rheometry for Curing Kinetics Analysis
Photo-rheometry is a powerful technique to monitor the evolution of the mechanical properties of a resin during photopolymerization, allowing for the determination of the gel point and cure speed.
Materials and Equipment:
-
Rotational rheometer equipped with a UV/Vis curing accessory and a 405 nm light source[9]
-
Parallel plate geometry (e.g., 20 mm diameter), with a quartz or acrylic bottom plate transparent to 405 nm light[9]
-
Photopolymer resin containing TPO-L
Procedure:
-
Set the rheometer to the desired temperature (e.g., 23 °C).[9]
-
Place a small amount of the photopolymer resin onto the center of the bottom plate.
-
Lower the top plate to the desired gap height (e.g., 50-150 µm).[9]
-
Set the rheometer to perform small-amplitude oscillatory measurements at a constant strain (e.g., 0.1%) and frequency (e.g., 10 Hz).[9]
-
Begin the measurement and allow the system to equilibrate for a short period (e.g., 30-60 seconds).
-
Turn on the 405 nm light source at a defined intensity.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is identified as the time at which G' and G'' crossover.[9]
-
Continue monitoring until the storage modulus reaches a plateau, indicating the completion of the curing process.
Signaling Pathway and Experimental Workflow
Reaction Mechanism of TPO-L (Norrish Type I Cleavage)
TPO-L is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorbing light to form free radicals.[4][5] This process, known as a Norrish Type I reaction, is highly efficient in initiating polymerization.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization [mdpi.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. penpoly.com [penpoly.com]
- 5. nbinno.com [nbinno.com]
- 6. radtech2020.com [radtech2020.com]
- 7. princeton.edu [princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. uvebtech.com [uvebtech.com]
- 10. Norrish reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Ethyl Benzoylphosphonate in a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethyl benzoylphosphonate, a common organophosphorus flame retardant, within a polymer matrix. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV/Vis) detection and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely accessible analytical techniques.
Introduction
This compound is incorporated into various polymers to enhance their fire-retardant properties. Accurate quantification of this additive is crucial for quality control, regulatory compliance, and understanding the material's performance and safety profile. The analytical methods detailed below provide a framework for the extraction and subsequent quantification of this compound from a solid polymer sample. The choice between HPLC-UV/Vis and GC-MS will depend on laboratory instrumentation availability, required sensitivity, and the complexity of the polymer matrix.
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis): This method is suitable for the routine analysis of this compound. The presence of a benzoyl chromophore in the molecule allows for sensitive detection by UV/Vis spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher specificity and sensitivity, making it ideal for complex polymer matrices or when very low concentrations of the analyte are expected. The mass spectrometer provides definitive identification based on the compound's mass spectrum.
A critical preceding step for both methods is the efficient extraction of this compound from the polymer matrix. An optimized solvent extraction protocol is therefore also provided.
Experimental Protocols
Sample Preparation: Solvent Extraction
Objective: To quantitatively extract this compound from the polymer matrix.
Materials:
-
Polymer sample containing this compound
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
0.45 µm PTFE syringe filters
-
Glass vials with screw caps
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringes
Protocol:
-
Accurately weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Cap the vial tightly and place it in an ultrasonic bath for 30 minutes at room temperature to facilitate polymer swelling and initial extraction.
-
Remove the vial and allow it to cool to room temperature.
-
Add 10 mL of methanol to the vial to precipitate the polymer.
-
Cap the vial and vortex vigorously for 2 minutes to ensure complete precipitation and extraction of the analyte into the solvent phase.
-
Allow the polymer to settle for 10 minutes.
-
Carefully filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
This filtered extract is now ready for analysis by either HPLC-UV/Vis or GC-MS.
Method 1: Quantification by HPLC-UV/Vis
Objective: To separate and quantify this compound using HPLC with UV/Vis detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Protocol:
-
Prepare a series of calibration standards of this compound in the extraction solvent (1:1 DCM:Methanol) at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the filtered sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: Quantification by GC-MS
Objective: To provide a highly selective and sensitive quantification of this compound using GC-MS.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
SIM Ions (m/z): 105 (quantifier), 77, 199 (qualifiers)
Protocol:
-
Prepare a series of calibration standards of this compound in the extraction solvent (1:1 DCM:Methanol) at concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Inject the calibration standards into the GC-MS system to generate a calibration curve based on the peak area of the quantifier ion (m/z 105).
-
Inject the filtered sample extract.
-
Confirm the identity of this compound by matching the retention time and the ratio of qualifier ions to the quantifier ion with those of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize the expected quantitative performance data for the two analytical methods.
Table 1: HPLC-UV/Vis Method Performance
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Recovery (%) | 95 - 105 |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Method Performance
| Parameter | Value |
| Retention Time (min) | ~ 12.2 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (%) | 97 - 103 |
| Precision (%RSD) | < 3% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Overall analytical workflow for this compound quantification.
Caption: Detailed sample preparation workflow for extraction.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of diethyl benzylphosphonate derivatives, a critical class of compounds in medicinal and agricultural chemistry, via palladium-catalyzed cross-coupling reactions. This methodology offers a significant improvement over traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often necessitate harsh conditions.[1][2] The palladium-catalyzed approach allows for milder reaction conditions, broader substrate scope, and higher yields.
Overview of Palladium-Catalyzed Synthesis
The palladium-catalyzed synthesis of diethyl benzylphosphonate derivatives typically involves the cross-coupling of a benzyl halide with diethyl H-phosphonate. The general transformation is depicted below:
Scheme 1: General Reaction for Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonate
Caption: General reaction scheme for the synthesis of diethyl benzylphosphonates.
Key components of this reaction include a palladium source, a phosphine ligand, and a base. The choice of these components significantly influences the reaction's efficiency and yield.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on the palladium-catalyzed synthesis of diethyl benzylphosphonate derivatives, showcasing the impact of different catalysts, ligands, and substrates on the reaction outcome.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst | Ligand | Benzyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Benzyl bromide | N,N-Diisopropylethylamine | Toluene | 70 | - | ~99 | [1] |
| Pd₂(dba)₃ | Xantphos | Benzyl chloride | N,N-Diisopropylethylamine | THF | 60 | - | ~95 | [3] |
| Pd(OAc)₂ | CataCXium A | Benzyl diisopropyl phosphonate | NaOt-Bu | CPME | - | - | 91 | [4] |
Table 2: Substrate Scope for the Synthesis of Diethyl Benzylphosphonate Derivatives
| Benzyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| Benzyl chloride | Pd₂(dba)₃ (1.5) | Xantphos (3) | N,N-Diisopropylethylamine | 89 | [3] |
| 4-Methylbenzyl chloride | Pd₂(dba)₃ (1.5) | Xantphos (3) | N,N-Diisopropylethylamine | 88 | [3] |
| 4-Methoxybenzyl chloride | Pd₂(dba)₃ (1.5) | Xantphos (3) | N,N-Diisopropylethylamine | 87 | [3] |
| 4-tert-Butyl bromobenzene | Pd(OAc)₂ (2) | CataCXium A (4) | NaOt-Bu | 82 | [4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the palladium-catalyzed synthesis of diethyl benzylphosphonate, based on established literature procedures.[1][3]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Benzyl halide derivative
-
Diethyl H-phosphonate
-
Base (e.g., N,N-Diisopropylethylamine, NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 3 mol% Xantphos).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to the flask.
-
Reagent Addition: Add the benzyl halide (1.0 mmol), followed by diethyl H-phosphonate (1.2 mmol), and the base (e.g., 2.0 mmol N,N-Diisopropylethylamine).
-
Reaction: Seal the flask and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically monitored by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diethyl benzylphosphonate derivative.
Mandatory Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of a benzyl halide with diethyl H-phosphonate.
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of diethyl benzylphosphonates.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of diethyl benzylphosphonate derivatives.
Caption: A typical experimental workflow for the synthesis of diethyl benzylphosphonates.
Logical Relationships of Catalytic System Components
This diagram illustrates the logical relationship and the role of each component in the palladium-catalyzed synthesis.
Caption: Logical relationships of the key components in the catalytic system.
References
Application of Benzoylphosphonate Esters in the Synthesis of Novel Antimicrobial Agents
Application Note: The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. Benzoylphosphonate esters, such as diethyl benzylphosphonate, have emerged as a promising class of precursors for the synthesis of compounds with significant antimicrobial properties. These organophosphonate compounds are of interest due to their structural similarity to natural amino acids and their ability to act as enzyme inhibitors.[1] Derivatives of diethyl benzylphosphonate have demonstrated potent and selective activity against pathogenic strains of Escherichia coli, suggesting their potential as alternatives to conventional antibiotics.[2][3][4][5][6] The introduction of various substituents on the phenyl ring of the benzylphosphonate scaffold allows for the modulation of their biological activity, offering a versatile platform for the development of new therapeutics.[1][5] Preliminary studies indicate that these compounds may exert their antimicrobial effects by inducing oxidative stress and subsequent DNA damage within the bacterial cell.[1][2]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various diethyl benzylphosphonate derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against different strains of Escherichia coli. The data presented below is a summary of findings from published research.
Table 1: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains [1][7]
| Compound | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |
| 1: Diethyl benzylphosphonate | 62.5 | 62.5 | 125 | 125 |
| 2: Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | 62.5 | 62.5 | 125 | 125 |
| 3: (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid | 31.25 | 31.25 | 62.5 | 62.5 |
| 4: 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | 125 | 125 | 250 | 250 |
| 5: Diethyl (4-formylbenzyl)phosphonate | 62.5 | 62.5 | 125 | 125 |
| 6: Diethyl (4-(hydroxymethyl)benzyl)phosphonate | 31.25 | 31.25 | 62.5 | 62.5 |
| 7: 1,2-bis(4-(chloromethyl)phenyl)ethyl acetate | 15.63 | 15.63 | 31.25 | 31.25 |
| 8: 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethane-1,2-diol | 31.25 | 31.25 | 62.5 | 62.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of Diethyl Benzylphosphonate Derivatives against E. coli Strains [1]
| Compound | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |
| 1: Diethyl benzylphosphonate | 125 | 125 | 250 | 250 |
| 2: Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | 125 | 125 | 250 | 250 |
| 3: (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid | 62.5 | 62.5 | 125 | 125 |
| 4: 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate | 250 | 250 | 500 | 500 |
| 5: Diethyl (4-formylbenzyl)phosphonate | 125 | 125 | 250 | 250 |
| 6: Diethyl (4-(hydroxymethyl)benzyl)phosphonate | 62.5 | 62.5 | 125 | 125 |
| 7: 1,2-bis(4-(chloromethyl)phenyl)ethyl acetate | 31.25 | 31.25 | 62.5 | 62.5 |
| 8: 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethane-1,2-diol | 62.5 | 62.5 | 125 | 125 |
Experimental Protocols
Synthesis of Diethyl Benzylphosphonate (1)
This protocol describes a general method for the synthesis of diethyl benzylphosphonate.[5]
Materials:
-
Benzylphosphonic acid
-
Triethyl orthoacetate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Combine benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) in a round-bottom flask.
-
Heat the reaction mixture at 90 °C overnight.
-
Monitor the reaction progress using 31P NMR spectroscopy.
-
Once the reaction is complete, remove the excess triethyl orthoacetate by evaporation under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column using a mixture of hexanes and ethyl acetate as the eluent.
-
The final product, diethyl benzylphosphonate, is obtained as a transparent oil with a typical yield of 98%.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of synthesized compounds.[1]
Materials:
-
Synthesized diethyl benzylphosphonate derivatives
-
Bacterial strains (E. coli K12, R2, R3, R4)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Resazurin dye
-
Incubator (37 °C)
-
Micropipettes
-
Sterile agar plates
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound. Perform a two-fold serial dilution of each compound in MHB directly in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37 °C for 24 hours.
-
MIC Determination: After incubation, add resazurin dye to each well and incubate for another 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye (indicating inhibition of bacterial growth).
-
MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth (at and above the MIC) and plate it onto fresh agar plates.
-
Incubation: Incubate the agar plates at 37 °C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Visualizations
Synthetic Pathway for Diethyl Benzylphosphonate Derivatives
Caption: General synthetic scheme for diethyl benzylphosphonates.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Caption: Proposed mechanism of antimicrobial action.
References
- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [ouci.dntb.gov.ua]
- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing Efficiency with Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance curing efficiency when using Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L).
Frequently Asked Questions (FAQs)
Q1: What is Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)?
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a highly efficient liquid Norrish Type I photoinitiator.[1] It is designed to initiate the radical polymerization of unsaturated oligomers, such as acrylates and unsaturated polyesters, upon exposure to UV light.[2][3] TPO-L is particularly valued for its high reactivity, good depth cure, low yellowing properties, and low odor, making it suitable for a wide range of applications including 3D printing, adhesives, coatings, and inks.[4][5][6]
Q2: What are the UV absorption properties of TPO-L?
TPO-L exhibits absorption maxima at wavelengths of 274 nm, 290 nm, and 370 nm.[1] Its ability to absorb in the longer wave region of the UV spectrum makes it particularly effective for curing pigmented systems and thick film layers.[2]
Q3: What is the recommended concentration of TPO-L in a formulation?
The recommended concentration of TPO-L typically ranges from 0.5% to 5.0% by weight of the total formulation.[1] However, the optimal concentration can vary depending on the specific resin system, desired depth of cure, and light source.
Q4: Is TPO-L suitable for 3D printing applications?
Yes, TPO-L is widely used in resins for 3D printing technologies like Stereolithography (SLA) and Digital Light Processing (DLP).[6][7] Its fast curing speed, high reactivity, and ability to achieve good through-cure contribute to the precision and quality of 3D printed objects.[6]
Q5: Does TPO-L cause yellowing in cured materials?
TPO-L is known for its low yellowing properties, making it an excellent choice for applications where color stability is crucial, such as clear coatings and white or light-colored formulations.[4][8][9] Its chemical structure is designed to minimize the formation of colored byproducts upon UV exposure.[9]
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments with TPO-L.
Issue 1: Slow or Incomplete Curing
-
Possible Cause: Insufficient light intensity or exposure time.
-
Solution: Increase the light intensity or the duration of UV exposure. The total energy (light intensity × exposure time) is a critical factor for achieving a sufficient degree of cure.[10]
-
-
Possible Cause: Incorrect TPO-L concentration.
-
Solution: Optimize the TPO-L concentration. While a higher concentration can increase the polymerization rate, an excessively high concentration can block light penetration, leading to a reduced depth of cure. An optimal concentration exists that maximizes the cure depth.[11]
-
-
Possible Cause: Oxygen inhibition.
-
Solution: Oxygen in the atmosphere can scavenge free radicals, inhibiting polymerization at the surface and leading to a tacky or uncured layer.[12][13] To mitigate this, perform the curing process in an inert atmosphere, such as nitrogen or argon.[14] Alternatively, increasing the photoinitiator concentration or light intensity can help to overcome the effects of oxygen inhibition.[13]
-
-
Possible Cause: Presence of inhibitors in the monomer.
-
Solution: Monomers are often supplied with inhibitors to prevent premature polymerization. These can be removed by passing the monomer through a column of inhibitor remover or by distillation.[14]
-
Issue 2: Tacky or Sticky Surface After Curing
-
Possible Cause: Oxygen inhibition at the surface.
-
Solution: This is a primary cause of surface tackiness.[15] Employing an inert atmosphere during curing is the most effective solution.[14] Increasing the light intensity, particularly using shorter wavelengths that are absorbed near the surface, can also improve surface cure.[13] Combining TPO-L with other photoinitiators that are more effective at surface curing, such as α-hydroxyacetophenones (when using mercury lamps), can also be beneficial.[2][16]
-
-
Possible Cause: Suboptimal photoinitiator concentration.
-
Solution: A higher concentration of TPO-L can be beneficial for achieving a tack-free surface.[15]
-
Issue 3: Reduced Depth of Cure
-
Possible Cause: TPO-L concentration is too high.
-
Solution: An excess of photoinitiator can absorb too much light at the surface, preventing it from penetrating deeper into the material. This phenomenon is known as the "inner filter effect." Reducing the TPO-L concentration can allow for greater light penetration and an increased depth of cure.
-
-
Possible Cause: Light source wavelength is not optimal.
Data Presentation
Table 1: Recommended TPO-L Concentration and Curing Parameters
| Parameter | Recommended Range | Notes |
| TPO-L Concentration | 0.5 - 5.0 wt%[1] | Optimal concentration is system-dependent. |
| Light Wavelength | 365 - 405 nm | TPO-L has absorption maxima at 274, 290, and 370 nm.[1] |
| Light Intensity | Varies | Higher intensity can improve cure speed and overcome oxygen inhibition.[10][13] |
| Exposure Time | Varies | Dependent on light intensity and desired cure depth. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Slow/Incomplete Curing | Low light energy, incorrect TPO-L concentration, oxygen inhibition | Increase light intensity/time, optimize TPO-L concentration, use an inert atmosphere. |
| Tacky Surface | Oxygen inhibition | Use an inert atmosphere, increase light intensity, add a surface-curing co-initiator. |
| Reduced Cure Depth | High TPO-L concentration | Reduce TPO-L concentration to an optimal level. |
| Yellowing | - | TPO-L is a low-yellowing photoinitiator. If yellowing occurs, check other components of the formulation.[4][8] |
Experimental Protocols
Protocol 1: Determining Optimal TPO-L Concentration
-
Preparation of Resin Formulations: Prepare a series of resin formulations with varying concentrations of TPO-L (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight). Ensure all other components of the formulation are kept constant.
-
Sample Preparation: Dispense a consistent volume of each formulation into a mold of a defined thickness (e.g., a silicone mold).
-
Curing: Expose each sample to a UV light source with a fixed wavelength (e.g., 405 nm LED) and intensity for a predetermined amount of time.
-
Measurement of Cure Depth: After curing, remove the samples from the mold and wash away any uncured resin with a suitable solvent (e.g., isopropanol). Measure the thickness of the cured polymer using a caliper.
-
Analysis: Plot the cure depth as a function of TPO-L concentration to identify the optimal concentration that yields the maximum cure depth.
Protocol 2: Evaluating the Effect of Light Intensity
-
Preparation of Resin Formulation: Prepare a resin formulation with the optimal TPO-L concentration determined in Protocol 1.
-
Sample Preparation: Prepare multiple identical samples as described in Protocol 1.
-
Curing: Expose each sample to the same UV light source, but vary the light intensity for each sample (this can be achieved by adjusting the distance from the light source or using a light source with adjustable intensity). Keep the exposure time constant.
-
Measurement of Cure Properties: For each sample, measure the cure depth and assess the surface tackiness (e.g., by touching with a cotton swab).
-
Analysis: Correlate the light intensity with the cure depth and surface properties to determine the minimum intensity required to achieve the desired results.
Visualizations
Caption: The photopolymerization process initiated by TPO-L.
Caption: A workflow for troubleshooting common curing issues.
References
- 1. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 2. penpoly.com [penpoly.com]
- 3. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. princeton.edu [princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 14. researchgate.net [researchgate.net]
- 15. radtech2020.com [radtech2020.com]
- 16. radtech.org [radtech.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting incomplete polymerization with acylphosphine oxide initiators.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acylphosphine oxide photoinitiators.
Frequently Asked Questions (FAQs)
Q1: What are acylphosphine oxide photoinitiators and why are they used?
Acylphosphine oxide photoinitiators, such as TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide), are molecules that, upon exposure to UV or visible light, generate free radicals that initiate polymerization. They are widely used in photopolymerization for applications like coatings, inks, adhesives, and in the manufacturing of composites.[1][2][3] A key advantage is their ability to absorb light in the near-UV and visible light range (350-430 nm), which allows for curing of pigmented or thicker samples.[2][3] This is because they undergo a process called photobleaching, where the light-absorbing part of the molecule is consumed during the reaction, enhancing light penetration.[3]
Q2: My sample is not curing completely. What are the common causes?
Incomplete polymerization can stem from several factors:
-
Oxygen Inhibition: Acylphosphine oxide photoinitiators are known to be susceptible to oxygen inhibition, particularly at the surface of the sample.[4][5] Oxygen can scavenge the reactive radicals, preventing them from initiating polymerization.
-
Mismatched Light Source: The emission spectrum of your UV/Visible light source must overlap with the absorption spectrum of the acylphosphine oxide photoinitiator.[1] For instance, TPO has an absorption range of approximately 380-425 nm.[6] Using a light source outside this range will result in poor initiator activation.
-
Insufficient Light Intensity or Exposure Time: The total energy dose (intensity x time) delivered to the sample may be too low to generate enough radicals for complete curing.
-
Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is crucial. While higher concentrations can increase the curing speed, excessively high amounts can lead to issues like yellowing or brittleness.[7] Insufficient concentrations will result in incomplete polymerization.[7]
-
Presence of Inhibitors or Pigments: Components in your formulation, such as pigments or UV absorbers, can compete for light absorption, reducing the amount of light reaching the photoinitiator.[2]
Q3: How can I overcome oxygen inhibition at the surface of my sample?
Several strategies can be employed to mitigate oxygen inhibition:
-
Use of Co-initiators: Combining acylphosphine oxides with other photoinitiators that are more effective at the surface, such as α-hydroxy ketones, can be very effective.[3][4] The α-hydroxy ketones generate a high concentration of radicals at the surface, consuming the oxygen and allowing the acylphosphine oxide to cure the bulk of the sample.
-
Amine Synergists: The addition of tertiary amines can enhance surface cure by scavenging oxygen.[4]
-
Inert Atmosphere: Curing the sample in an inert atmosphere, such as nitrogen, will eliminate oxygen from the environment.
-
Higher Light Intensity: Increasing the light intensity can generate radicals at a faster rate than oxygen can quench them.
Q4: What is the optimal concentration for my acylphosphine oxide photoinitiator?
The optimal concentration depends on several factors, including the specific photoinitiator, the resin system, the sample thickness, and the desired curing speed. Generally, concentrations range from 0.5% to 5% by weight.[7] For UV-LED curing systems, a range of 1-3% for the primary photoinitiator is often effective.[7] It is recommended to perform a concentration optimization study for your specific system.
Q5: Why is my cured sample yellowing?
Yellowing can be caused by several factors, including the chemical structure of the photoinitiator itself and its concentration.[1] Some photoinitiators are more prone to yellowing than others.[8] Using a lower concentration of the photoinitiator or selecting a photoinitiator specifically designed for low yellowing can help mitigate this issue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete surface cure (tacky surface) | Oxygen inhibition | - Add a co-initiator (e.g., α-hydroxy ketone) to the formulation.[4]- Incorporate an amine synergist.[4]- Cure in an inert atmosphere (e.g., nitrogen).- Increase the light intensity. |
| Incomplete bulk cure | - Insufficient light penetration- Mismatched light source- Low photoinitiator concentration | - Ensure the light source wavelength matches the photoinitiator's absorption spectrum.[1]- Increase the exposure time or light intensity.- Optimize the photoinitiator concentration.[7]- For pigmented systems, consider a photoinitiator with strong photobleaching properties.[3] |
| Slow curing speed | - Low light intensity- Low photoinitiator concentration- Presence of inhibitors in the formulation | - Increase the light intensity.- Increase the photoinitiator concentration within the recommended range.[7]- Identify and remove or reduce the concentration of inhibiting species. |
| Yellowing of the cured sample | - High photoinitiator concentration- Chemical nature of the photoinitiator | - Reduce the photoinitiator concentration.- Select a photoinitiator known for low yellowing.[1] |
| Inconsistent curing results | - Fluctuations in light source output- Inhomogeneous mixing of components- Variations in sample thickness | - Regularly check and calibrate your light source.- Ensure thorough mixing of the formulation before curing.- Control the sample thickness precisely. |
Experimental Protocols
Protocol 1: Sample Preparation for Photopolymerization
-
Formulation Preparation:
-
Accurately weigh the monomer/oligomer resin into a suitable container (e.g., an amber vial to protect from ambient light).
-
Add the desired weight percentage of the acylphosphine oxide photoinitiator.
-
If using co-initiators or other additives, add them at this stage.
-
Mix the components thoroughly until a homogeneous solution is obtained. Gentle heating and mechanical stirring may be necessary for highly viscous resins or solid photoinitiators. Ensure all components are fully dissolved.
-
-
Sample Application:
-
Prepare a mold of the desired dimensions. For thin films, a drawdown bar can be used on a suitable substrate.
-
Carefully apply the formulated resin to the mold or substrate, ensuring a uniform thickness.
-
If necessary, use a squeegee or other leveling tool to achieve the desired thickness.
-
-
Curing:
-
Place the prepared sample under the UV/Visible light source.
-
Ensure the distance between the light source and the sample is consistent for all experiments.
-
Expose the sample to the light for the predetermined time and intensity.
-
Protocol 2: Measuring the Degree of Conversion using FTIR Spectroscopy
The degree of conversion (DC) is a measure of the extent of polymerization and can be determined by monitoring the decrease in the concentration of reactive double bonds (e.g., C=C bonds in acrylates). Fourier Transform Infrared (FTIR) spectroscopy is a common method for this measurement.[9][10][11][12][13]
-
Reference Spectrum (Uncured Sample):
-
Place a small amount of the uncured liquid resin between two KBr pellets or in a suitable liquid cell.
-
Record the FTIR spectrum.
-
Identify the absorbance peak corresponding to the reactive double bonds (e.g., around 1637 cm⁻¹ for the aliphatic C=C bond in methacrylates) and an internal reference peak that does not change during polymerization (e.g., an aromatic C-C peak around 1610 cm⁻¹).[13]
-
-
Cured Sample Spectrum:
-
Cure the sample as described in Protocol 1.
-
For thin films, the spectrum can often be measured directly on the cured sample. For thicker samples, it may be necessary to pulverize a portion of the cured material and prepare a KBr pellet.[13]
-
Record the FTIR spectrum of the cured sample.
-
-
Calculation of Degree of Conversion:
-
Calculate the ratio of the absorbance of the reactive peak to the reference peak for both the uncured and cured samples.
-
The degree of conversion is calculated using the following formula:[13]
-
Visualizations
Caption: Mechanism of acylphosphine oxide photoinitiation and oxygen inhibition.
Caption: Troubleshooting workflow for incomplete polymerization.
Caption: Factors influencing polymerization efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. radtech.org [radtech.org]
- 5. radtech.org [radtech.org]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 8. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 9. bohrium.com [bohrium.com]
- 10. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Yellowing in Polymers Initiated with Ethyl Benzoylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers initiated with Ethyl benzoylphosphonate. The information provided is intended to help diagnose and resolve issues related to polymer yellowing during and after the curing process.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating yellowing in your polymer system.
Is your cured polymer exhibiting a yellow tint?
Follow this troubleshooting workflow to diagnose the potential cause and find a solution.
Caption: Troubleshooting workflow for polymer yellowing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing when using this compound?
A1: Yellowing in polymers initiated with this compound can stem from several factors:
-
Photoinitiator Degradation: Upon exposure to UV light, the photoinitiator molecule fragments to generate free radicals. Incomplete fragmentation or side reactions can lead to the formation of chromophoric (color-producing) byproducts that impart a yellow hue to the polymer. While specific degradation products of this compound are not extensively detailed in readily available literature, phosphonate-based initiators can undergo complex rearrangements.
-
Oxidative Degradation: The presence of oxygen during and after curing can lead to the formation of hydroperoxides and conjugated carbonyl groups within the polymer backbone.[1] These structures absorb light in the blue-violet region of the spectrum, resulting in a yellow appearance.[1]
-
Excess Photoinitiator: A higher concentration of the photoinitiator than necessary for complete curing can result in a greater number of unreacted initiator molecules and their subsequent degradation products, contributing to yellowing.[2][3][4]
-
Polymer Matrix: The chemical structure of the polymer itself can be susceptible to yellowing. Aromatic components, in particular, can be prone to photo-oxidation.[5]
-
Additives: Certain additives in the formulation, such as some antioxidants or amine synergists, can contribute to color formation.[1]
Q2: How does the concentration of this compound affect yellowing?
A2: The concentration of the photoinitiator has a direct impact on the degree of yellowing. As the concentration increases, the initial color of the uncured resin may be more intense, and the final cured polymer is likely to exhibit a more pronounced yellow tint.[3][4] This is due to a higher concentration of the photoinitiator and its potential chromophoric degradation products. It is crucial to determine the minimum effective concentration required for the desired cure depth and speed to minimize yellowing.
Q3: What role do curing conditions play in minimizing yellowing?
A3: Curing conditions are critical in controlling the final color of the polymer. Key parameters to consider include:
-
UV Wavelength: Ensure the output spectrum of your UV lamp is well-matched with the absorption spectrum of this compound. Inefficient absorption can lead to longer cure times and increased potential for side reactions.
-
UV Intensity and Dose: Insufficient UV intensity or exposure time can result in incomplete curing, leaving residual unreacted photoinitiator that can contribute to post-cure yellowing.[1] Conversely, excessive UV exposure can lead to photodegradation of the polymer backbone, also causing yellowing.[5]
-
Inert Atmosphere: Curing in an inert atmosphere, such as nitrogen, can significantly reduce yellowing by minimizing oxidation during the polymerization process.[1]
Q4: Can additives be used to prevent or reduce yellowing?
A4: Yes, incorporating specific additives can be an effective strategy to mitigate yellowing:
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient at scavenging free radicals that are formed during photo-oxidation, thereby protecting the polymer from degradation and color formation.[1]
-
UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as heat, thus shielding the polymer and the photoinitiator from photodegradation.[1] Benzotriazole and triazine-based UV absorbers are commonly used.[1]
-
Antioxidants: Secondary antioxidants, such as phosphites and thiodipropionates, can decompose hydroperoxides that are precursors to chromophore formation.
The selection and concentration of these stabilizers should be carefully optimized for the specific polymer system.
Q5: How can I experimentally measure the degree of yellowing?
A5: The degree of yellowing is typically quantified using colorimetry. The most common method is to measure the color coordinates of the polymer sample using a spectrophotometer or a colorimeter. The CIE Lab* color space is widely used, where:
-
L * represents lightness (from black to white)
-
a * represents the green-red axis
-
b * represents the blue-yellow axis
An increase in the b* value indicates a shift towards yellow. The Yellowness Index (YI) can also be calculated from the tristimulus values (X, Y, Z) according to ASTM E313.
Data Presentation
Table 1: Influence of Photoinitiator Concentration on Yellowing (Hypothetical Data)
This table illustrates the expected trend of increased yellowing with higher concentrations of this compound. Actual values will vary depending on the polymer system and curing conditions.
| This compound Concentration (wt%) | b* value (initial) | b* value (after 24h UV exposure) | Yellowness Index (YI) (initial) | Yellowness Index (YI) (after 24h UV exposure) |
| 0.5 | 1.2 | 3.5 | 2.1 | 6.2 |
| 1.0 | 2.5 | 6.8 | 4.4 | 12.0 |
| 2.0 | 4.8 | 12.5 | 8.5 | 22.1 |
Experimental Protocols
Protocol 1: Sample Preparation for Yellowing Measurement
-
Formulation: Prepare the polymer formulation by mixing the monomer/oligomer, this compound at the desired concentration, and any other additives. Ensure thorough mixing to achieve a homogeneous solution.
-
Casting: Cast the liquid resin into a mold of defined dimensions (e.g., a 2 mm thick sheet) or apply it as a coating of a specific thickness onto a substrate.
-
Curing: Cure the sample using a UV light source with a defined wavelength and intensity. Control the exposure time and atmosphere (air or inert).
-
Post-Curing: Allow the sample to stabilize at room temperature for a specified period (e.g., 24 hours) before measurement.
Protocol 2: Measurement of Yellowing using a Spectrophotometer
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a white standard.
-
Measurement: Place the cured polymer sample in the spectrophotometer's measurement port.
-
Data Acquisition: Measure the CIE Lab* values. For transparent samples, use the transmission mode; for opaque samples, use the reflectance mode.
-
Replicates: Take at least three measurements at different locations on the sample and calculate the average.
-
Yellowness Index Calculation: If required, calculate the Yellowness Index (YI) from the measured tristimulus values (X, Y, Z) using the appropriate ASTM method (e.g., E313).
Signaling Pathways and Workflows
Caption: Key pathways contributing to polymer yellowing.
References
- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US5302627A - Method of indicating a cure point for ultraviolet radiation curing compositions by color change - Google Patents [patents.google.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. innospk.com [innospk.com]
Technical Support Center: Optimizing Photoinitiator Concentration for Deep Curing of Thick Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with photopolymerizable materials. The following sections address common issues encountered when aiming to achieve deep and uniform curing in thick films.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the photopolymerization of thick films.
Issue: Incomplete or shallow curing of the film.
Question: My thick film is not curing completely through its depth. What are the potential causes and how can I fix this?
Answer: Incomplete curing is a frequent challenge with thick films and can stem from several factors related to the photoinitiator concentration and light penetration.
-
Sub-optimal Photoinitiator Concentration: There is an optimal concentration range for each photoinitiator (PI) and resin system.[1][2]
-
Too Low: Insufficient PI concentration will lead to a low concentration of free radicals, resulting in a slow and incomplete polymerization.
-
Too High: An excessively high PI concentration can lead to a phenomenon known as the "inner shield effect," where the surface layer cures rapidly and blocks light from penetrating deeper into the sample.[3] This results in a shallow cure depth.[4][5]
-
-
Incorrect Wavelength: The spectral output of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[4] For deep curing, longer wavelengths (closer to the visible spectrum, e.g., 385 nm or higher) are generally more effective as they penetrate deeper into the material.[4] Shorter wavelengths (e.g., below 365 nm) tend to cure the surface very quickly, which can block deeper light penetration.[4]
-
Insufficient Light Intensity or Exposure Time: The total energy dose (a combination of light intensity and exposure time) delivered to the sample must be sufficient to activate the photoinitiator throughout the desired depth. Increasing the exposure time or using a higher intensity lamp can improve the depth of cure.[4]
-
Material Opacity: Pigments, fillers, or other additives can scatter or absorb the UV light, reducing the penetration depth.[4]
Troubleshooting Steps:
-
Optimize Photoinitiator Concentration: Systematically vary the photoinitiator concentration to find the optimal level for your specific resin and film thickness. Start with the manufacturer's recommendation and then test concentrations above and below that point. An optimal concentration that maximizes the gel cure depth has been observed in experiments.[1][2]
-
Verify Light Source and Photoinitiator Compatibility: Ensure the emission spectrum of your light source is appropriate for the photoinitiator you are using.[6] Consider using a photoinitiator that is activated by longer wavelengths for deeper penetration.[4]
-
Increase Energy Dose: Try increasing the exposure time or the light intensity to ensure enough energy reaches the bottom of the film.[4]
-
Minimize Opacity: If possible, reduce the concentration of any opaque fillers or pigments in your formulation.
Issue: The surface of the cured film is tacky or sticky.
Question: The bulk of my film appears cured, but the surface remains tacky. Why is this happening and what can I do to prevent it?
Answer: Surface tackiness is primarily caused by oxygen inhibition. Atmospheric oxygen can interact with the free radicals generated by the photoinitiator, quenching them before they can initiate polymerization. This effect is most pronounced at the surface where the concentration of oxygen is highest.
-
High Photoinitiator Concentration: Interestingly, a higher concentration of photoinitiator at the surface can help overcome oxygen inhibition by generating a higher concentration of free radicals, leading to a faster surface cure.[4]
-
Insufficient Light Intensity: A low light intensity may not generate radicals fast enough to overcome the inhibitory effect of oxygen.
Troubleshooting Steps:
-
Increase Photoinitiator Concentration (Surface Cure): While a very high concentration can hinder deep curing, a moderately high concentration can be beneficial for achieving a tack-free surface.[4]
-
Use a Higher Intensity Light Source: A more intense UV source can accelerate the initiation of polymerization, consuming oxygen more rapidly and leading to a better surface cure.
-
Inert Atmosphere: Curing in an inert atmosphere, such as under a nitrogen blanket, will eliminate oxygen inhibition and result in a tack-free surface.
-
Use of Additives: Certain additives, such as amine synergists, can help to mitigate oxygen inhibition.[4]
Frequently Asked Questions (FAQs)
Q1: What is the relationship between photoinitiator concentration and the depth of cure?
A1: The relationship is not linear. Initially, as the photoinitiator (PI) concentration increases, the depth of cure (DOC) also increases because more free radicals are generated to initiate polymerization.[5][7] However, after reaching an optimal concentration, further increases in PI concentration will cause the DOC to decrease.[4][5] This is because the high concentration of PI molecules at the surface absorbs most of the UV light, preventing it from penetrating deeper into the film.[8]
Q2: How do I determine the optimal photoinitiator concentration for my system?
A2: The optimal concentration is dependent on your specific resin, the type of photoinitiator, the film thickness, and the light source. A systematic approach is recommended:
-
Start with a Literature Review or Manufacturer's Data: Begin with a concentration range recommended for similar applications or by the photoinitiator manufacturer.
-
Design of Experiment (DOE): A DOE approach, such as Response Surface Methodology (RSM), can be a powerful tool to efficiently screen a range of concentrations and identify the optimal level.[4]
-
Experimental Matrix: If a full DOE is not feasible, create a simple experimental matrix where you vary the photoinitiator concentration (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 wt%) and measure the resulting cure depth for each.
Q3: What is the difference between Type I and Type II photoinitiators, and which is better for thick films?
A3:
-
Type I Photoinitiators (Cleavage): These initiators undergo cleavage upon light absorption to form two free radicals.[4]
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist (often an amine) from which they abstract a hydrogen atom to generate a free radical.[4]
The choice between Type I and Type II for thick films depends on the specific requirements of the application. Some studies have investigated both types for deep curing applications.[4] Photobleaching photoinitiators, which become more transparent as they are consumed, can be particularly advantageous for deep curing as they allow light to penetrate further into the sample over time.[8]
Q4: Can I use multiple photoinitiators in the same formulation?
A4: Yes, using a combination of photoinitiators is a common strategy. For thick films, it can be beneficial to combine a photoinitiator that absorbs at a shorter wavelength for good surface cure with one that absorbs at a longer wavelength for deeper penetration.[9] This can help to achieve a more uniform cure throughout the film.
Quantitative Data Summary
The following table summarizes findings from various studies on the effect of photoinitiator concentration on curing properties.
| Photoinitiator Type | Resin System | PI Concentration (wt%) | Key Finding |
| Phenylphosphine Oxide | Acrylate | Varied | Depth of cure decreased with increasing PI concentration due to light blocking.[4] |
| Thioxanthone | Acrylate | 0.84 (optimized) | Optimized for a balance of surface cure and a depth of cure of 5.6 mm.[4] |
| DBMP | Bis-GMA | 0.02 - 0.25 | An optimal concentration was found that maximized the gel cure depth.[1] |
| Irgacure 819 | PEGDA | 0.3 - 3.0 | Maximum cure depth was achieved at 0.5 wt% concentration.[5] |
| BAPO | Bis-EMA | 0.1 - 1.0 | Lower concentrations (0.1 wt%) led to a more rapid onset of photoinitiation at a 3 mm depth.[8][10] |
| Various | UV-WPUA | 0.5 | Achieved the lowest gloss value in a self-matting coating application.[11][12][13] |
Experimental Protocols
Methodology for Determining Optimal Photoinitiator Concentration and Cure Depth
This protocol is a generalized procedure based on common experimental practices.[1][2]
1. Materials and Preparation:
- Monomer/Oligomer: The base resin for your formulation (e.g., Bis-GMA, PEGDA).
- Photoinitiator: The photoinitiator of interest (e.g., DBMP, BAPO, TPO).
- Solvent (optional): A suitable solvent if needed to adjust viscosity (e.g., trichloroethylene).
- Preparation: Prepare a series of solutions with varying concentrations of the photoinitiator in the monomer. Ensure complete dissolution, using methods like gentle heating or ultrasonication if necessary.
2. Sample Preparation and Curing:
- Place a defined volume of the prepared resin solution into a mold of known thickness (e.g., a cylindrical well on a glass slide).
- Expose the sample to a UV light source with a specific wavelength and intensity for a set period. Control the energy dose by adjusting the exposure time or light intensity.
3. Measurement of Cure Depth:
- After curing, carefully remove the sample from the mold.
- Gently wash the uncured monomer from the surface using a suitable solvent (e.g., ethanol, acetone).
- Measure the thickness of the cured polymer gel using a caliper or other thickness gauge. This is your depth of cure.
4. Data Analysis:
- Plot the measured depth of cure as a function of the photoinitiator concentration.
- The resulting graph should show an initial increase in cure depth, followed by a decrease, allowing you to identify the optimal concentration range that yields the maximum cure depth.
Visualizations
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Ultraviolet Radiation on Mechanical Properties of a Photoinitiator Compounded High Vinyl Styrene–Butadiene–Styrene Block Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uvebtech.com [uvebtech.com]
- 5. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longchangchemical.com [longchangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Photoinitiator Concentration and Film Thickness on the Properties of UV-Curable Self-Matting Coating for Wood… [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Ethyl Benzoylphosphonate in Resin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ethyl benzoylphosphonate in resin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in resin formulations?
A1: this compound is a common name that can be confused with similar-sounding chemical compounds. In the context of resin formulations, the most likely compound of interest is Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate , also known by the trade name TPO-L . It is a highly efficient liquid photoinitiator used in UV-curable systems.[1][2] Its primary function is to initiate the polymerization of unsaturated oligomers, such as acrylates and methacrylates, upon exposure to UV light.[2] It is favored for its high reactivity, low yellowing properties, and excellent solubility in a wide range of formulations.[2]
Q2: I'm seeing crystals form in my resin mixture containing this compound. What is causing this?
A2: Crystallization of this compound (TPO-L) in a resin formulation can be attributed to several factors:
-
Low Temperature: TPO-L can solidify or form crystals at lower temperatures. If you observe crystals, it is recommended to warm the material to approximately 35-40 °C and stir until it becomes a homogeneous liquid before use.
-
Supersaturation: The concentration of TPO-L in your resin system may have exceeded its solubility limit. This can happen if the formulation is cooled after mixing at a higher temperature.
-
Incompatibility with Resin Components: While TPO-L is compatible with most common oligomers and monomers, certain additives or resin backbones may have lower polarity, leading to reduced solubility.
Q3: Is this compound the same as Diethyl Benzylphosphonate?
A3: No, they are different compounds with distinct chemical structures and applications.
-
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): This is a photoinitiator used in UV-curing of resins.[1][2]
-
Diethyl Benzylphosphonate: This compound is primarily used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, and is not typically used as a photoinitiator in resin formulations.
It is crucial to verify the CAS number of the compound you are using to ensure you have the correct material for your application. The CAS number for Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is 84434-11-7 .[2]
Q4: What is the general solubility of this compound (TPO-L)?
A4: TPO-L is a liquid and is generally considered to have excellent solubility in a wide range of organic solvents and resin monomers.[2][3] It is readily soluble in common organic solvents like dimethyl sulfoxide.[4] However, it is only slightly soluble in water.[4] Its liquid nature makes it easy to incorporate into most formulations.
Troubleshooting Guide
Issue 1: Cloudiness or Haze in the Resin Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Gently warm the resin mixture to 30-40°C while stirring. | The formulation should become clear as the TPO-L fully dissolves. |
| Solvent/Monomer Incompatibility | Add a co-solvent with intermediate polarity (e.g., ethyl acetate, acetone) in a small, incremental amount (1-5% by weight). | The haze should dissipate as the co-solvent improves the overall solubility of the system. |
| Moisture Contamination | Ensure all components of the resin formulation are dry. Use desiccants during storage and handling. | Prevention of haze formation in subsequent batches. |
Issue 2: Phase Separation or "Oiling Out"
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | Reduce the concentration of TPO-L in the formulation. Consult the recommended addition levels, typically between 0.3 - 5% by weight. | A stable, single-phase solution is achieved. |
| Significant Polarity Mismatch | Systematically evaluate the polarity of all resin components. Consider replacing a highly non-polar monomer with a more polar alternative. | Improved compatibility and a homogeneous mixture. |
| Incorrect Mixing Order | Pre-dissolve the TPO-L in a compatible, low-viscosity monomer or a co-solvent before adding it to the main resin batch. | Uniform dispersion and prevention of localized high concentrations that can lead to phase separation. |
Quantitative Data
Table 1: Physical and Chemical Properties of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
| Property | Value | Reference |
| CAS Number | 84434-11-7 | [2] |
| Molecular Formula | C18H21O3P | [3] |
| Molecular Weight | 316.33 g/mol | |
| Appearance | Yellow liquid | |
| Density | ~1.15 g/cm³ | [1] |
| Refractive Index | ~1.549 | [1] |
| Boiling Point | > 200 °C | |
| Flash Point | > 100 °C | |
| Absorption Maxima | 299 nm, 366 nm | [1] |
Table 2: Qualitative Solubility of TPO-L in Common Resin Components and Solvents
| Solvent/Monomer | Type | Solubility | Notes |
| Water | Inorganic Solvent | Very Low | TPO-L is not recommended for purely aqueous systems.[4] |
| Acrylate Monomers | Monomer | High | Generally shows good compatibility. |
| Methacrylate Monomers | Monomer | High | Widely used in methacrylate-based formulations.[2] |
| Unsaturated Polyesters | Oligomer | High | Compatible with styrenated and non-styrenated versions. |
| Epoxy Resins | Oligomer | Moderate to High | Solubility can vary depending on the specific epoxy backbone and any reactive diluents used. |
| Ethyl Acetate | Organic Solvent | High | Can be used as a co-solvent to improve solubility. |
| Acetone | Organic Solvent | High | Another effective co-solvent. |
| Isopropanol | Organic Solvent | Moderate | May be used as a co-solvent in some systems. |
| Toluene | Organic Solvent | High | Good solubility, but use may be restricted due to health and safety regulations. |
Experimental Protocols
Protocol 1: Determination of TPO-L Solubility in a Liquid Resin System
Objective: To determine the saturation point of TPO-L in a given resin formulation at a specific temperature.
Materials:
-
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
-
Resin formulation (monomers, oligomers)
-
Analytical balance
-
Temperature-controlled magnetic stirrer or shaker
-
Glass vials with screw caps
-
Micropipette
-
Centrifuge
Methodology:
-
Prepare a series of glass vials, each containing a known mass (e.g., 10 g) of the resin formulation.
-
Incrementally add TPO-L to each vial to create a range of concentrations (e.g., 1%, 2%, 3%, ..., 10% by weight).
-
Seal the vials and place them on a magnetic stirrer or in a shaker at a constant temperature (e.g., 25°C).
-
Mix the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After mixing, visually inspect each vial for any signs of undissolved TPO-L (e.g., cloudiness, separate layer, crystals).
-
For samples that appear cloudy, centrifuge at a moderate speed (e.g., 3000 rpm) for 15 minutes to sediment any undissolved material.
-
The highest concentration that results in a clear, single-phase solution after mixing and centrifugation is recorded as the solubility limit at that temperature.
Visualizations
References
Preventing premature polymerization with Ethyl benzoylphosphonate during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl benzoylphosphonate to prevent premature polymerization. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound is a compound likely used as a photoinitiator, a molecule that generates reactive species (such as free radicals) upon exposure to light, initiating a polymerization reaction. Due to its reactive nature, it can be susceptible to premature polymerization, which is an unwanted self-reaction of the monomer units leading to the formation of polymers. This process can be triggered by factors such as heat, light, contamination, or the presence of radical species.
Q2: What are the signs of premature polymerization in my this compound sample?
You should look for the following indicators of premature polymerization:
-
Increased viscosity: The sample may appear thicker or more gel-like than expected.
-
Presence of solid precipitates: You might observe solid particles or a solid mass within the liquid.
-
Hazy or cloudy appearance: A loss of clarity in the liquid can indicate the formation of polymer chains.
-
Exothermic reaction: In severe cases, you might notice the container becoming warm to the touch, which can be a sign of a runaway polymerization reaction.
Q3: How should I store my this compound to prevent polymerization?
Proper storage is crucial for maintaining the stability of this compound. General recommendations include:
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is often recommended for reactive monomers and photoinitiators.[1]
-
Light: Protect from direct sunlight and other sources of UV radiation.[1] Use amber-colored bottles or store in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxygen. However, some inhibitors require the presence of oxygen to be effective.
-
Container: Keep the container tightly sealed to prevent contamination.[1][2][3][4]
Q4: What are polymerization inhibitors and should I use them?
Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their self-polymerization.[5][6] They work by scavenging free radicals that could initiate the polymerization process.[6] Common inhibitors for unsaturated monomers include:
-
Hydroquinone (HQ)
-
4-Methoxyphenol (MEHQ)
-
Butylated hydroxytoluene (BHT)[6]
-
4-tert-Butylcatechol (TBC)[5]
Whether you should add an inhibitor depends on the purity of your this compound and the intended storage duration. Commercially available reactive monomers often come with an inhibitor already added. If you have synthesized the compound in-house, adding an inhibitor might be necessary for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Sample appears viscous or contains solid particles. | Premature polymerization has occurred. | 1. Do not use the sample for your experiment. 2. Review your storage conditions (temperature, light exposure). 3. Consider if the sample was exposed to contaminants. 4. If the issue persists with new batches, consider adding a polymerization inhibitor. |
| Inconsistent results in polymerization experiments. | Partial polymerization or degradation of the photoinitiator. | 1. Visually inspect the this compound for any signs of polymerization. 2. Use a fresh, properly stored sample. 3. Consider testing the activity of the photoinitiator before use. |
| Container is warm to the touch. | Runaway polymerization. | 1. IMMEDIATE ACTION REQUIRED. This is a hazardous situation. 2. Evacuate the immediate area and follow your laboratory's emergency procedures. 3. Do not attempt to open or move the container if it is hot or bulging. |
Summary of Storage Conditions and Common Inhibitors
| Parameter | Recommendation | Common Inhibitors | Typical Concentration |
| Storage Temperature | 2-8 °C (Refrigerated)[1] | Hydroquinone (HQ) | 100 - 1000 ppm |
| Light Exposure | Store in the dark (amber vials or dark cabinet)[1] | 4-Methoxyphenol (MEHQ) | 10 - 200 ppm |
| Atmosphere | Inert atmosphere (e.g., Nitrogen) or as recommended by the inhibitor's mechanism. | Butylated hydroxytoluene (BHT) | 100 - 500 ppm |
| Container | Tightly sealed, appropriate for chemical storage.[1][2][3][4] | 4-tert-Butylcatechol (TBC) | 50 - 200 ppm |
Disclaimer: The information provided here is for general guidance. Always refer to the Safety Data Sheet (SDS) and technical documentation provided by the manufacturer for specific storage and handling instructions for your this compound product.
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
-
Objective: To qualitatively assess the presence of polymers in an this compound sample.
-
Materials:
-
This compound sample
-
Clean glass vial
-
Pipette
-
-
Procedure:
-
In a well-ventilated fume hood, carefully pipette a small amount of the this compound sample into a clean glass vial.
-
Hold the vial against a light source and visually inspect for:
-
Clarity: Is the liquid clear or hazy?
-
Particulates: Are there any solid particles suspended in the liquid?
-
Viscosity: Gently tilt the vial and observe the flow of the liquid. Does it appear more viscous than a fresh sample?
-
-
Record your observations. If any signs of polymerization are present, the sample should not be used.
-
Protocol 2: General Procedure for Adding a Polymerization Inhibitor
-
Objective: To add a polymerization inhibitor to a sample of this compound for improved storage stability.
-
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., BHT)
-
Analytical balance
-
Appropriate solvent for the inhibitor (if necessary)
-
Magnetic stirrer and stir bar
-
Storage container (e.g., amber glass bottle)
-
-
Procedure:
-
Determine the desired concentration of the inhibitor (e.g., 200 ppm of BHT).
-
Calculate the required amount of inhibitor for your volume of this compound.
-
In a fume hood, weigh the calculated amount of the inhibitor.
-
If the inhibitor is a solid, you may need to dissolve it in a very small amount of a compatible, volatile solvent before adding it to the monomer.
-
Add the inhibitor (or inhibitor solution) to the this compound.
-
Stir the mixture gently with a magnetic stirrer until the inhibitor is fully dissolved. Avoid vigorous stirring that could introduce air.
-
Transfer the stabilized monomer to a properly labeled storage container and store under the recommended conditions.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: General mechanism of radical polymerization inhibition.
References
Impact of light intensity on the performance of Ethyl benzoylphosphonate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of light intensity on the performance of Ethyl Benzoylphosphonate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, particularly concerning its photostability.
| Question | Possible Causes & Solutions |
| Why am I seeing rapid degradation of my this compound sample even under normal laboratory lighting? | Cause: this compound may possess chromophores that absorb light in the visible spectrum, leading to photodegradation. Standard laboratory lighting can be sufficient to initiate this process.[1] Solution: • Minimize Exposure: Handle the compound under low-light conditions or use light-filtering shields. • Protective Packaging: Store the compound in amber vials or containers that block UV and visible light.[2] • Wavelength Control: If possible, use lighting with wavelengths outside the absorption spectrum of the compound. |
| My results show inconsistent degradation rates between experiments. What could be the cause? | Cause: Inconsistent light exposure is a likely culprit. The intensity and wavelength of ambient light can vary significantly depending on the time of day, weather, and proximity to windows.[3] Solution: • Controlled Environment: Conduct all experiments in a dedicated photostability chamber with a calibrated light source. • Dark Control: Always include a dark control sample, wrapped in aluminum foil, to differentiate between photodegradation and other forms of degradation (e.g., thermal). • Consistent Positioning: Ensure that all samples are placed at the same distance and orientation relative to the light source in every experiment. |
| I've observed a change in the color of my this compound solution after light exposure. What does this indicate? | Cause: A color change is a common indicator of photodegradation. The formation of degradation products can alter the solution's absorbance spectrum, leading to a visible color shift.[1][4] Solution: • Analytical Characterization: Use techniques like HPLC or GC-MS to identify and quantify the degradation products.[5] • Kinetics Study: Perform a time-course experiment to monitor the rate of color change and correlate it with the degradation of the parent compound. |
| My blank samples (without this compound) are showing changes after light exposure. Why is this happening? | Cause: The solvent or other excipients in your formulation may be photosensitive. These can either degrade themselves or produce reactive species that then degrade the this compound. Solution: • Solvent Purity: Ensure the use of high-purity, photostable solvents. • Excipient Screening: Test all formulation components individually for their photostability. • Inert Atmosphere: If oxidation is suspected, conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is photodegradation?
A1: Photodegradation is the breakdown of molecules caused by the absorption of light energy.[2] When a molecule, such as this compound, absorbs light of a specific wavelength, its electrons are excited to a higher energy state. This excess energy can lead to the cleavage of chemical bonds, causing the molecule to degrade into different products.[6]
Q2: How does light intensity affect the rate of degradation?
A2: Generally, a higher light intensity (more photons per unit area) leads to a faster rate of photodegradation, as more molecules are likely to be excited in a given period.[3][4] However, this relationship may not be linear, as other factors such as the concentration of the compound and the presence of oxygen can also play a role.
Q3: Does the wavelength of light matter?
A3: Yes, the wavelength is critically important. A molecule will only degrade if it absorbs the light, which typically happens when the light's wavelength corresponds to the molecule's absorption spectrum. Shorter wavelengths (like UV light) are more energetic than longer wavelengths (like visible light) and are more likely to cause degradation.[4][6]
Q4: What are the typical products of phosphonate photodegradation?
A4: The photodegradation of phosphonates can lead to the cleavage of the carbon-phosphorus (C-P) bond, often resulting in the formation of orthophosphates and other by-products.[7][8][9] The exact degradation pathway can be influenced by factors such as pH and the presence of other substances like iron.[9]
Q5: How can I protect my this compound samples from photodegradation?
A5: The most effective method is to prevent light from reaching the sample. This can be achieved by using amber-colored glass containers, opaque packaging, or by working in a dark environment.[2] For experiments requiring light, calibrated light sources and controlled exposure times are essential.
Hypothetical Performance Data
The following table provides hypothetical data illustrating the impact of light intensity and wavelength on the degradation of this compound.
Disclaimer: This data is for illustrative purposes only and may not represent the actual performance of this compound.
| Light Source | Wavelength (nm) | Intensity (lux) | Exposure Time (hours) | Degradation (%) |
| Incandescent | 400-700 | 500 | 24 | 5% |
| Fluorescent | 400-700 | 1500 | 24 | 15% |
| UV-A Lamp | 320-400 | N/A (W/m²) | 12 | 45% |
| Xenon Arc Lamp (Full Spectrum) | 250-750 | 5000 | 12 | 60% |
| Dark Control | N/A | 0 | 24 | <1% |
Experimental Protocols
Protocol: Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[10]
1. Sample Preparation:
- Prepare a solution of this compound in a suitable solvent at a known concentration.
- Divide the solution into two sets of transparent quartz cuvettes.
- One set will be the "exposed samples."
- The other set, the "dark control," should be completely wrapped in aluminum foil to protect it from light.
2. Light Exposure:
- Place the exposed samples and the dark control in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
- Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
- Monitor the temperature inside the chamber to ensure it remains constant.
3. Sample Analysis:
- At predetermined time intervals, withdraw aliquots from both the exposed samples and the dark control.
- Analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining this compound.
- Monitor for the appearance of any degradation products.
4. Data Interpretation:
- Compare the degradation of the exposed samples to that of the dark control. A significant difference indicates photodegradation.
- Calculate the rate of degradation and determine the half-life of the compound under the specified light conditions.
Visualizations
Caption: Experimental workflow for photostability testing.
References
- 1. Why does ultraviolet light cause color to fade? | Library of Congress [loc.gov]
- 2. Photodegradation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Impact of Light Intensity and Wavelength on Degradation Kinetics – StabilityStudies.in [stabilitystudies.in]
- 5. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q-lab.com [q-lab.com]
- 7. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. www-docs.b-tu.de [www-docs.b-tu.de]
- 9. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies to Reduce Shrinkage Stress in Photopolymers Using Spiro-orthoesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce shrinkage stress in photopolymers by incorporating spiro-orthoesters (SOEs).
Frequently Asked Questions (FAQs)
Q1: What are spiro-orthoesters (SOEs) and how do they reduce shrinkage in photopolymers?
A1: Spiro-orthoesters are a class of bicyclic monomers that, unlike traditional acrylic or epoxy monomers which shrink upon polymerization, can expand or exhibit significantly reduced shrinkage. This unique property stems from their double ring-opening polymerization mechanism.[1] During polymerization, two rings in the SOE molecule open for every one new bond formed in the polymer backbone. This process disrupts the dense packing of the monomers, leading to a net increase in volume, or at a minimum, a significant reduction in the volumetric shrinkage that is characteristic of conventional polymerization processes.[2]
Q2: What type of polymerization is required for spiro-orthoesters?
A2: Spiro-orthoesters primarily undergo cationic ring-opening polymerization (CROP).[3][4] This type of polymerization is initiated by cationic species, which can be generated from photoinitiators upon exposure to UV light.[5] In some formulations, SOEs can be combined with other monomers that polymerize via different mechanisms, such as radical polymerization, in what are known as dual-cure systems.[1][6]
Q3: Can spiro-orthoesters be used with any photopolymer resin?
A3: Spiro-orthoesters are most effective when incorporated into resin systems that are compatible with cationic polymerization. They are often used as additives in epoxy, vinyl ether, and hybrid resin systems.[1][7] Compatibility with the base resin and the initiator system is crucial to prevent phase separation and ensure efficient polymerization.
Q4: What are the typical concentrations of spiro-orthoesters used in formulations?
A4: The concentration of spiro-orthoesters can vary significantly depending on the desired reduction in shrinkage and the specific properties of the base resin. Successful formulations have been reported with SOE content ranging from a few weight percent up to 50 wt.% or more. Higher concentrations generally lead to greater shrinkage reduction but may also affect the mechanical properties of the final polymer.
Troubleshooting Guide
Problem 1: Low monomer conversion or incomplete curing.
-
Possible Cause: Inefficient initiation of the cationic polymerization.
-
Solution:
-
Ensure the use of a suitable cationic photoinitiator that is active at the wavelength of your UV source.
-
Increase the concentration of the photoinitiator.
-
Check for and eliminate any basic impurities in the resin formulation, as they can neutralize the cationic species and inhibit polymerization.
-
-
-
Possible Cause: Presence of moisture.
-
Solution: Cationic polymerization is highly sensitive to moisture.[4] Ensure all monomers, additives, and fillers are thoroughly dried before mixing. Store materials in a desiccator.
-
-
Possible Cause: Low polymerization temperature.
Problem 2: The final polymer still exhibits significant shrinkage.
-
Possible Cause: Insufficient concentration of spiro-orthoester.
-
Solution: Increase the weight percentage of the spiro-orthoester in your formulation. The reduction in shrinkage is often proportional to the amount of SOE incorporated.
-
-
Possible Cause: Incomplete ring-opening of the spiro-orthoester.
-
Solution: This can be due to steric hindrance or insufficient catalyst activity.
-
Consider using a different, more reactive spiro-orthoester monomer.
-
Optimize the initiator system to ensure a sufficient concentration of active cationic species.
-
-
Problem 3: The spiro-orthoester phase separates from the base resin.
-
Possible Cause: Poor miscibility between the spiro-orthoester and the other monomers.
-
Solution:
-
Select a spiro-orthoester with a chemical structure that is more compatible with your base resin. For example, modifying the side chains of the SOE can improve miscibility.
-
Use a co-solvent to improve the homogeneity of the mixture, but be mindful that the solvent will need to be removed before or during curing.
-
Gently warm and stir the mixture to improve mixing, but avoid high temperatures that could initiate premature polymerization.
-
-
Problem 4: The cured material has poor mechanical properties (e.g., it is brittle).
-
Possible Cause: High crosslink density due to the SOE.
-
Solution: While reducing shrinkage, the double ring-opening can sometimes lead to a highly crosslinked and brittle network. Adjust the ratio of spiro-orthoester to other monomers to balance shrinkage reduction with the desired mechanical properties.
-
-
Possible Cause: Incomplete polymerization.
-
Solution: As mentioned in Problem 1, ensure high monomer conversion. Unreacted monomer can act as a plasticizer, negatively impacting mechanical properties.
-
Quantitative Data on Shrinkage Reduction
The following table summarizes the reported reduction in volumetric shrinkage achieved by incorporating spiro-orthoesters into various photopolymer systems.
| Base Resin System | Spiro-orthoester (SOE) Concentration | Volumetric Shrinkage Reduction | Reference |
| Bisphenol S glycidyl methacrylate | 30 wt.% | Reduced from 2.92% to 1.34% | |
| Tri(ethylene glycol) divinyl ether / Thiol-ene | 50 wt.% | 39% reduction compared to resin without SOE | [6] |
| Dental Resin (BisGMA/TEGDMA alternative) | Not specified | From 5.37% to 4.48% | [8] |
| Epoxy Resin | Not specified | Near-zero or expansion | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Simple Spiro-orthoester
This protocol describes a general method for synthesizing a spiro-orthoester from an epoxide and a lactone, a common route mentioned in the literature.
Materials:
-
Epoxide (e.g., phenyl glycidyl ether)
-
Lactone (e.g., γ-butyrolactone)
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., toluene)
-
Terminator (e.g., triethylamine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Sodium hydroxide (NaOH) solution for washing
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the lactone in anhydrous toluene.
-
Cool the flask in an ice-salt bath to approximately -12°C.[1][10]
-
In a separate vessel, dissolve the epoxide in anhydrous toluene and add it to the dropping funnel.
-
Prepare a solution of the BF₃·OEt₂ catalyst in anhydrous toluene.
-
Add a portion of the catalyst solution to the cooled lactone solution.
-
Begin the dropwise addition of the epoxide solution to the reaction mixture.
-
Add the remaining catalyst in portions at regular intervals (e.g., every 40 minutes).[1]
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Terminate the reaction by adding triethylamine.[10]
-
Wash the reaction mixture with NaOH solution to remove unreacted lactone and catalyst residues.[10]
-
Wash with deionized water until the aqueous layer is neutral.[1]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the spiro-orthoester monomer.[1][10]
Protocol 2: Preparation and Curing of a Low-Shrinkage Photopolymer
Materials:
-
Base photopolymer resin (e.g., epoxy-based or vinyl ether-based)
-
Spiro-orthoester monomer
-
Cationic photoinitiator (e.g., a sulfonium or iodonium salt)
-
Mixing vessel
-
UV curing system
Procedure:
-
Ensure all components are dry.
-
In a mixing vessel protected from light, combine the desired amounts of the base resin and the spiro-orthoester monomer.
-
Gently heat and stir the mixture until a homogenous solution is obtained.
-
Add the cationic photoinitiator and mix thoroughly until it is completely dissolved.
-
Degas the formulation in a vacuum chamber to remove any entrapped air bubbles.
-
Apply a film of the resin to a substrate or fill a mold.
-
Expose the resin to a UV light source of the appropriate wavelength and intensity to initiate polymerization. Curing time will depend on the formulation and the light source.
-
Post-cure the sample as needed to ensure complete conversion.
Protocol 3: Measurement of Volumetric Shrinkage
This protocol is based on the hydrostatic weighing method.[11]
Materials:
-
Analytical balance with a density determination kit (or a setup for hydrostatic weighing)
-
Beaker of a liquid of known density in which the polymer is insoluble (e.g., water or ethanol)
-
The uncured liquid resin
-
The cured polymer sample
Procedure:
-
Determine the density of the uncured liquid resin using a pycnometer or a densitometer.
-
Weigh a small amount of the uncured resin in air (M1).[11]
-
Calculate the initial volume (V1) using the formula: V1 = M1 / D1, where D1 is the density of the uncured resin.[11]
-
Cure the resin sample according to Protocol 2.
-
Weigh the cured polymer sample in air (M2).[11]
-
Weigh the cured polymer sample while it is submerged in the liquid of known density (M_submerged).
-
Calculate the density of the cured polymer (D2) using the formula for hydrostatic weighing.
-
Calculate the final volume (V2) of the cured polymer: V2 = M2 / D2.[11]
-
Calculate the percentage of volumetric shrinkage using the formula: % Shrinkage = [(V1 - V2) / V1] * 100.
Visualizations
Caption: Comparison of conventional polymerization shrinkage and the expansion mechanism of spiro-orthoesters.
Caption: A typical experimental workflow for preparing and evaluating a low-shrinkage photopolymer containing spiro-orthoesters.
Caption: The cationic double ring-opening polymerization mechanism of a spiro-orthoester.
References
- 1. Synthesis method of spiro orthoester-epoxy resin copolymer - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of dispiro-orthoester via an acetal oxo-carbenium ion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Polymers | Special Issue : Photoinitiators and Photopolymerization Technology [mdpi.com]
- 6. WO2004037827A1 - Synthesis of spiro ortho esters, spiro ortho carbonates, and intermediates - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and polymerization of spiro-orthoesters catalyzed by a cationic indium complex - UBC Library Open Collections [open.library.ubc.ca]
- 9. Measurement of polymerization-shrinkage evolution during curing in photopolymer with a white-light Fabry-Pérot interferometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102093395A - Synthesis method of spiro orthoester monomer - Google Patents [patents.google.com]
- 11. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acylphosphine Oxide Photoinitiators: Ethyl Benzoylphosphonate (TPO-L), TPO, and BAPO
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. Among the most effective and widely utilized photoinitiators are those from the acylphosphine oxide class, specifically Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO). This guide provides a detailed comparison of the efficiency of these three prominent Norrish Type I photoinitiators, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Mechanism of Action: Norrish Type I Cleavage
Upon exposure to UV radiation, TPO-L, TPO, and BAPO undergo a Norrish Type I cleavage, a homolytic cleavage of the carbon-phosphorus bond.[1][2][3] This process generates highly reactive free radicals that initiate the polymerization of monomers and oligomers.[1][2] The key difference in their radical generation lies in the number of radicals produced per molecule. TPO and TPO-L each generate two free radicals, a benzoyl radical and a phosphinoyl radical.[4] In contrast, BAPO is recognized for its high efficiency due to the generation of up to four free radicals per molecule, making it particularly effective.[5]
Quantitative Comparison of Photoinitiator Properties
The efficiency of a photoinitiator is determined by several key parameters, including its molar extinction coefficient (how strongly it absorbs light at a given wavelength), its quantum yield (the efficiency of radical generation upon light absorption), and the resulting rate of polymerization. The following tables summarize available data for TPO-L, TPO, and BAPO. It is important to note that values can vary depending on the solvent, monomer system, and specific experimental conditions.
| Photoinitiator | Molar Extinction Coefficient (ε) at ~370 nm (L mol⁻¹ cm⁻¹) | Absorption Wavelength Range (nm) | Quantum Yield (Φ) |
| Ethyl benzoylphosphonate (TPO-L) | ~1000[6] | 350 - 430[6][7] | 0.99 (radical quantum yield)[8] |
| TPO | Data varies, but generally consistent[6] | 350 - 430[5] | 0.56 in acetonitrile |
| BAPO | Data varies widely, from ~300 to ~1400[6][7] | 350 - 450[5] | Close to TPO-L, slightly lower than novel phosphine oxides[9] |
| Photoinitiator | Degree of Conversion (%) | Experimental Conditions | Reference |
| This compound (TPO-L) | 85.57 ± 3.87 | 3D-printed resin | [5] |
| TPO | 81.75 ± 3.14 | 3D-printed resin | [5] |
| BAPO | 83.16 ± 3.07 | 3D-printed resin | [5] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating photoinitiator efficiency, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
1. Determination of Molar Extinction Coefficient
-
Objective: To quantify the light absorption capacity of the photoinitiator at various wavelengths.
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare stock solutions of each photoinitiator (TPO-L, TPO, BAPO) of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilutions from the stock solutions to create samples with a range of concentrations.
-
Measure the absorbance of each diluted sample across the UV-Vis spectrum (typically 200-500 nm) using the spectrophotometer.
-
Plot absorbance versus concentration for a specific wavelength (e.g., 365 nm, 385 nm, or the wavelength of the intended light source).
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear plot.
-
2. Measurement of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
-
Objective: To monitor the rate of monomer conversion during photopolymerization in real-time.
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory and a UV/Vis light source.
-
Procedure:
-
Prepare the photocurable resin formulation by mixing the monomer(s), oligomer(s), and a specific concentration of the photoinitiator (e.g., 1 wt%).
-
Place a small drop of the liquid resin onto the ATR crystal.[10]
-
Record a background FTIR spectrum.
-
Initiate real-time data collection, recording spectra at short intervals (e.g., every second).
-
After a brief baseline period, turn on the UV/Vis light source to initiate polymerization.[10]
-
Continue recording spectra until the reaction is complete (i.e., no further changes in the spectra are observed).
-
The degree of conversion is calculated by monitoring the decrease in the intensity of a characteristic infrared band of the reactive functional group (e.g., the C=C double bond in acrylates, typically around 810 cm⁻¹ or 1637 cm⁻¹).[10][11] The conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
3. Evaluation of Curing Performance by Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the reaction rate and total heat of polymerization.
-
Apparatus: Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source.
-
Procedure:
-
Accurately weigh a small amount of the liquid resin formulation (typically 1-5 mg) into a DSC sample pan.[12]
-
Place the sample pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature.
-
Expose the sample to UV/Vis radiation of a specific intensity and wavelength for a defined period.
-
The DSC will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The total heat evolved (enthalpy of polymerization) is determined by integrating the area under the exothermic peak.
-
The rate of polymerization is proportional to the heat flow at any given time.
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, the photoinitiation mechanism, and a typical experimental workflow.
References
- 1. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 9. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 11. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2. Methods [bio-protocol.org]
A Comparative Guide to the Cytotoxicity and Biocompatibility of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxicity and biocompatibility of the photoinitiator Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) with other commonly used alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate photoinitiator for their specific applications, particularly in the fields of biomaterials, 3D printing, and drug delivery systems.
Executive Summary
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a widely used photoinitiator in radical polymerization. Its liquid form and absorption in the long-wave UV spectrum make it suitable for various applications, including pigmented systems and thick film layers[1]. Recent studies have highlighted its favorable biocompatibility profile compared to other phosphine oxide-based photoinitiators, positioning it as a promising candidate for biomedical applications where low cytotoxicity is paramount[2][3][4]. This guide will delve into the quantitative cytotoxicity data, relevant experimental protocols, and the underlying mechanisms of photoinitiator-induced cell death.
Quantitative Cytotoxicity Comparison
The following tables summarize the in vitro cytotoxicity data for TPO-L and its common alternatives, including Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO), Phenylbis (2,4,6-trimethylbenzoyl) phosphine oxide (BAPO), Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone (Irgacure 2959).
Table 1: Cell Viability of L-929 Mouse Fibroblasts Exposed to TPO-L, TPO, and BAPO for 24 Hours
| Concentration (μM) | TPO-L Cell Viability (%) | TPO Cell Viability (%) | BAPO Cell Viability (%) |
| 1 | 95.8 ± 5.3 | 94.2 ± 4.8 | 93.5 ± 4.5 |
| 5 | 94.5 ± 5.1 | 92.8 ± 4.2 | 91.2 ± 4.1 |
| 10 | 93.2 ± 4.9 | 90.5 ± 3.9 | 88.9 ± 3.8 |
| 25 | 91.5 ± 4.7 | 85.1 ± 3.7 | 78.4 ± 3.5 |
| 50 | 89.6 ± 4.9 | 84.5 ± 3.6 | 74.2 ± 3.7 |
Data extracted from a study by Kim et al. (2022)[3]. The study noted that at concentrations of 25 μM and 50 μM, there were significant differences in cytotoxicity between the photoinitiators[3].
Table 2: Comparative Cytotoxicity of TPO-L, LAP, and Irgacure 2959 on Various Cell Lines
| Photoinitiator | Cell Line | Concentration | Cell Viability/Effect | Source |
| TPO-L | L-929 mouse fibroblasts | 50 μM | 89.62 ± 4.93% viability | [3] |
| TPO-L | HEK293T, LO2, HUVEC-12, primary lymphocytes | 1-50 μM | Lowest cellular toxicity among seven tested photoinitiators. | [5] |
| LAP | M-1 mouse kidney collecting duct cells | ≥3.4 mmol/L (with 405 nm light) | Cytotoxic | [6] |
| LAP | M-1 mouse kidney collecting duct cells | ≤17 mmol/L (without light) | Not cytotoxic | [6] |
| LAP | Human primary renal proximal tubule epithelial cells | <0.5% w/w | Not found to be cytotoxic | [7] |
| Irgacure 2959 | Human Aortic Smooth Muscle Cells (HASMCs) | 0.02% (w/v) | 85 ± 9% relative cell survival | [2] |
| Irgacure 2959 | Human Aortic Smooth Muscle Cells (HASMCs) | 0.16% (w/v) | 25 ± 1% relative cell survival | [2] |
| Irgacure 2959 | Multiple mammalian cell lines | - | Minimal toxicity over a broad range of cell types. | [8] |
| Irgacure 2959 vs. LAP | - | High concentrations | Irgacure 2959 exhibits significantly higher cytotoxicity than LAP. | [9] |
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of photoinitiators is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Preparation of Photoinitiator Solutions:
- Dissolve the photoinitiator (e.g., TPO-L) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
3. Cell Treatment:
- After the 24-hour incubation, remove the culture medium from the wells.
- Add 100 µL of the prepared photoinitiator solutions at different concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
4. MTT Addition and Incubation:
- Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
5. Solubilization of Formazan:
- After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently pipette up and down to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.
7. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
- Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Mechanism of Cytotoxicity: A Signaling Pathway Perspective
Photoinitiators, upon exposure to light, generate free radicals to initiate polymerization. These highly reactive species can also interact with cellular components, leading to oxidative stress and cytotoxicity. A primary mechanism of cell death induced by photoinitiators is apoptosis, or programmed cell death.
The generation of reactive oxygen species (ROS) can trigger the intrinsic pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, a family of proteases that execute the apoptotic program.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellink.com [cellink.com]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Acylphosphine Oxide Photoinitiators in Pigmented Systems: Ethyl Benzoylphosphonate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl Benzoylphosphonate (commonly known as TPO-L) against other widely used acylphosphine oxide photoinitiators, such as Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO or Irgacure 819), in pigmented UV-curable systems. This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most suitable photoinitiator for specific research and development applications.
Executive Summary
Acylphosphine oxides are a class of Type I photoinitiators renowned for their efficiency in initiating radical polymerization, particularly in optically challenging pigmented and thick-film coatings.[1] Their key advantages include deep through-cure capabilities and low yellowing upon exposure to UV light.[1][2] this compound (TPO-L) is a liquid monoacylphosphine oxide (MAPO) that offers excellent compatibility and ease of incorporation into formulations.[3] In contrast, TPO is a solid MAPO, and BAPO is a solid bisacylphosphine oxide (BAPO), meaning it generates four free radicals per molecule upon cleavage, leading to higher reactivity.[4]
Generally, the order of initiation efficiency is BAPO > TPO > TPO-L.[5] However, TPO-L often exhibits superior low yellowing characteristics compared to BAPO.[5] The choice of photoinitiator significantly impacts cure speed, depth of cure, and the final aesthetic properties of the cured material.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound (TPO-L) and other acylphosphine oxides based on available experimental data. It is important to note that direct comparisons can be challenging as data is often generated under varying experimental conditions.
Table 1: Relative Performance Characteristics
| Photoinitiator | Chemical Name | Physical Form | Relative Initiation Efficiency | Key Advantages | Key Disadvantages |
| This compound (TPO-L) | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Liquid | Lower | Low yellowing, low odor, excellent compatibility, good through-cure.[2] | Lower reactivity compared to TPO and BAPO.[5] |
| TPO | Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide | Solid | Medium | High initiation efficiency, good overall performance.[5] | Potential for yellowing, regulatory concerns in some regions. |
| BAPO (Irgacure 819) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Solid | Higher | Very high reactivity, excellent through-cure in thick and highly pigmented systems.[6] | More prone to yellowing compared to TPO-L.[5] |
Table 2: Cure Performance in a White Pigmented Formulation
This data is compiled from a study evaluating photoinitiators in a white aromatic urethane triacrylate formulation containing 25% rutile TiO2.[3]
| Photoinitiator Blend | Maximum Cure Speed (m/min) for Tack-Free Surface | Pendulum Hardness (s) after 15 min | Yellowing (b* value) after 15 min |
| Acylphosphine Oxide Blend (I-2100, based on TPO/TPO-L chemistry) | 10 | 120 | 2.5 |
| αHK / Acylphosphine Oxide Blend (I-2022) | 12 | 125 | 3.0 |
| αHK / BAPO Blend (I-1700) | 15 | 130 | 4.5 |
Note: The exact composition of the proprietary blends I-2100 and I-2022 were not fully disclosed in the source material, but I-2100 is described as a 100% acylphosphine oxide composition addressing shortcomings of TPO and TPO-L.[3] αHK refers to α-hydroxy ketone, another class of photoinitiator often blended with acylphosphine oxides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for evaluating photoinitiator performance in pigmented systems.
Experimental Protocol 1: Evaluation of Cure Speed and Hardness in a White Pigmented Coating[3]
-
Formulation Preparation:
-
Resin System: Aromatic urethane triacrylate (e.g., Roskydal 2298) - 50 parts.
-
Monomers: 1,6-Hexanediol diacrylate (HDDA) - 15 parts; Dipentaerythritol pentaacrylate (SR 399) - 10 parts.
-
Pigment: Rutile Titanium Dioxide (e.g., R-TC2) - 25 parts.
-
Photoinitiator: Added at a specified weight percentage (e.g., 2-5%).
-
The components are thoroughly mixed until a homogeneous dispersion is achieved.
-
-
Coating Application:
-
The formulation is applied to a substrate (e.g., coil-coated aluminum sheets or chipboard) using a 100 µm slit coater to ensure a uniform film thickness.
-
-
UV Curing:
-
The coated substrate is passed under a medium-pressure mercury lamp (e.g., 80 W/cm) on a conveyor belt.
-
Cure Speed Determination: The belt speed is varied to determine the maximum speed at which a tack-free surface and through-cure are achieved. A simple thumb-twist test can be used to assess tackiness.[7]
-
Hardness Evaluation: For pendulum hardness testing, coatings are cured at a fixed belt speed (e.g., 3 m/min).
-
-
Performance Evaluation:
-
Pendulum Hardness: Measured according to ASTM D4366 using a König or Persoz pendulum tester.[8][9] The time in seconds for the pendulum's oscillation amplitude to decrease from a set angle to a lower set angle is recorded.
-
Yellowing: The color of the cured coating is measured using a spectrophotometer, and the yellowing is quantified by the change in the b* value of the CIELAB color space. Measurements are typically taken shortly after curing and after a specified period of light exposure.
-
Experimental Protocol 2: Determination of Depth of Cure
-
Sample Preparation:
-
A clear or pigmented formulation is prepared as described in Protocol 1.
-
The formulation is placed in a mold of a specific depth (e.g., 5 mm).
-
-
Curing:
-
The sample is exposed to a UV source (e.g., a UV-LED lamp at a specific wavelength and intensity) for a defined period.
-
-
Measurement:
-
After curing, the uncured portion of the formulation is removed.
-
The thickness of the cured polymer is measured using a caliper or other suitable instrument to determine the depth of cure.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the general photoinitiation mechanism of acylphosphine oxides and a typical experimental workflow for their evaluation.
Caption: Photoinitiation mechanism of acylphosphine oxides.
Caption: Workflow for evaluating photoinitiator performance.
Conclusion
The selection of an acylphosphine oxide photoinitiator for pigmented systems requires a careful balance of desired performance characteristics.
-
This compound (TPO-L) is an excellent choice for applications where low yellowing and low odor are critical, and its liquid form facilitates easy handling and incorporation into formulations.[2] Its lower reactivity can be compensated for by adjusting its concentration or by using it in combination with other photoinitiators.[7]
-
TPO offers a good balance of reactivity and performance, making it a versatile option for a wide range of applications.
-
BAPO (Irgacure 819) is the preferred choice for highly pigmented and thick-section applications where maximum through-cure and high cure speeds are paramount.[6] However, its tendency for greater yellowing must be considered for color-sensitive applications.[5]
For optimal formulation development, it is recommended to conduct a series of experiments based on the protocols outlined in this guide to determine the most effective photoinitiator or photoinitiator blend for the specific pigmented system and performance requirements.
References
- 1. paint.org [paint.org]
- 2. nbinno.com [nbinno.com]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 7. radtech.org [radtech.org]
- 8. adhesion.kr [adhesion.kr]
- 9. Pendulum Hardness Test | BYK Instruments [byk-instruments.com]
Validation of Ethyl Benzoylphosphonate in Bio-Based Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of flame retardant performance in bio-based resin formulations. While the primary focus of this intended guide was the validation of Ethyl Benzoylphosphonate, a comprehensive search of publicly available scientific literature and databases did not yield sufficient experimental data on its performance in bio-based or conventional resin systems.
Therefore, this document presents a comparative analysis of established and novel flame retardants that are viable alternatives, with a focus on phosphorus-based compounds. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of polymer chemistry and material science, offering insights into the evaluation and selection of flame retardants for bio-based resins.
Comparative Performance of Flame Retardants in Epoxy Resins
The following table summarizes the performance of various flame retardants in epoxy resin formulations, based on data from several studies. This data is intended to provide a comparative baseline for evaluating new compounds.
| Flame Retardant | Resin System | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Ammonium Polyphosphate (APP) | Bio-based Epoxy[1] | 5 | 28.9 | V-0 | - | - | - |
| Arginine-modified APP | Epoxy[2][3] | 15 | - | - | Reduced vs. neat EP | Reduced by 72.3% vs. neat EP | Increased vs. APP |
| Diaminodiphenylmethane-modified APP | Epoxy[4] | 15 | 37.1 | V-0 | - | Reduced by 32.3% vs. pure EP | - |
| DOPO-based derivative (PN-DOPO) | PEO/PBAT[5] | - | - | - | - | - | - |
| Cardanol-based phosphorus-containing benzoxazine (CBz) | Glass Fiber-Reinforced Epoxy[6] | 20 | 32 | - | Reduced vs. sample without CBz | Reduced vs. sample without CBz | - |
| Melamine Polyphosphate (MPP) | Epoxy[7] | - | - | V-0 | Reduced by up to 80% with synergist | - | Increased |
Note: "-" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of flame retardant performance. Below are standard protocols for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the resin formulations.
Apparatus: Thermogravimetric Analyzer.[8][9]
Procedure:
-
A small sample of the cured resin (typically 15-20 mg) is placed in a crucible.[10]
-
The sample is heated from a set starting temperature (e.g., 30°C) to a final temperature (e.g., 600°C or higher) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[9][10]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of mass loss, and the final char yield.[10][11]
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[12][13][14]
Apparatus: LOI test apparatus.[15]
Procedure:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.[12]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just sustains a flame for a specified period or burns a specified length.[15]
-
The LOI is expressed as the volume percentage of oxygen.[14] A higher LOI value indicates better flame retardancy.[16]
UL-94 Vertical Burn Test
Objective: To assess the flammability of plastic materials in a vertical orientation.[17][18][19][20]
Apparatus: UL-94 test chamber with a specified burner.
Procedure:
-
A rectangular test specimen is held vertically.[18]
-
A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.[17]
-
The time it takes for the flame to extinguish is recorded.
-
The flame is reapplied for another 10 seconds, and the afterflame time is again recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also noted.[17]
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame time and the presence of flaming drips. V-0 is the highest rating.[20]
Cone Calorimetry
Objective: To measure the heat release rate (HRR), smoke production, and other combustion parameters of a material under controlled heat flux conditions.[21][22][23]
Apparatus: Cone calorimeter.[23]
Procedure:
-
A square specimen (typically 100 mm x 100 mm) is exposed to a specific level of radiant heat from a conical heater.[23]
-
The specimen is ignited by a spark igniter.
-
The oxygen concentration and flow rate of the combustion gases are continuously measured to calculate the heat release rate based on the oxygen consumption principle.[24]
-
Smoke production is measured using a laser system.
-
The mass of the specimen is also monitored throughout the test.[21]
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-based arginine surface-modified ammonium polyphosphate: an efficient intumescent flame retardant for epoxy resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bio-based arginine surface-modified ammonium polyphosphate: an efficient intumescent flame retardant for epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Flame-Retardant Glass Fiber-Reinforced Epoxy Resins with Phosphorus-Containing Bio-Based Benzoxazines and Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. images.philips.com [images.philips.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Resin –TGA [thermcon.biz]
- 11. thermalsupport.com [thermalsupport.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 14. polymertesting.in [polymertesting.in]
- 15. Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714 [wewontech.com]
- 16. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 17. mgchemicals.com [mgchemicals.com]
- 18. lisungroup.com [lisungroup.com]
- 19. measurlabs.com [measurlabs.com]
- 20. specialchem.com [specialchem.com]
- 21. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. worldoftest.com [worldoftest.com]
- 24. akjournals.com [akjournals.com]
A comparative study of the photobleaching effects of different photoinitiators.
For researchers, scientists, and professionals in drug development, the stability of photoinitiators under light exposure is a critical parameter. Photobleaching, the photochemical destruction of a light-absorbing molecule, can significantly impact the efficiency and depth of cure in photopolymerization processes. This guide provides a comparative study of the photobleaching effects of three commonly used photoinitiators: Camphorquinone (CQ), Lucirin TPO, and Irgacure 819 (BAPO), supported by experimental data and detailed methodologies.
Comparative Photobleaching Data
The efficiency of a photoinitiator is not only determined by its ability to generate radicals upon light absorption but also by its photostability. The following table summarizes key quantitative parameters related to the photobleaching of Camphorquinone, Lucirin TPO, and Irgacure 819. It is important to note that these values can be influenced by the specific experimental conditions, such as the monomer system, co-initiator presence, and light intensity.
| Photoinitiator | Chemical Name | Type | Absorption Peak (nm) | Photobleaching Quantum Yield (Φ) | Key Observations |
| Camphorquinone (CQ) | (1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | Norrish Type II | ~469 | ~0.07 | Requires a co-initiator (e.g., a tertiary amine) for efficient polymerization.[1] Its yellow color diminishes upon irradiation, a phenomenon known as photobleaching.[2] The rate of photobleaching is proportional to the radiation intensity.[3][4] |
| Lucirin TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Norrish Type I | ~380 | - | Exhibits a photobleaching effect, which is advantageous for deep curing of thick films and results in yellowing stability.[5][6] It can initiate polymerization without a co-initiator. |
| Irgacure 819 (BAPO) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Norrish Type I | ~370 | High | Known for its high reactivity and significant photobleaching, allowing for a deep cure.[7][8] The photolysis of Irgacure 819 produces highly reactive radicals, contributing to a higher photoinitiation activity compared to TPO.[6] |
Experimental Protocols
A standardized method for quantifying the photobleaching of photoinitiators is crucial for accurate comparison. The following is a generalized protocol based on common experimental setups described in the literature.[9]
Objective:
To measure and compare the rate of photobleaching of different photoinitiators in a monomer solution.
Materials:
-
Photoinitiators (e.g., Camphorquinone, Lucirin TPO, Irgacure 819)
-
Monomer resin (e.g., Bis-GMA/TEGDMA)
-
Co-initiator (if required, e.g., ethyl 4-(dimethylamino)benzoate for CQ)
-
Solvent (if necessary to dissolve the photoinitiator)
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength output (e.g., LED lamp)
-
Quartz cuvettes or glass slides
-
Photodetector
Procedure:
-
Sample Preparation:
-
Prepare solutions of each photoinitiator in the monomer resin at a specific concentration (e.g., 0.5 wt%).
-
If a co-initiator is required, add it to the corresponding photoinitiator solution in the appropriate molar ratio.
-
Ensure complete dissolution of all components.
-
-
Initial Absorbance Measurement:
-
Transfer the sample solution to a quartz cuvette or place it between two glass slides with a defined path length.
-
Record the initial UV-Vis absorption spectrum of the sample to determine the maximum absorption wavelength (λmax) and the initial absorbance at this wavelength.
-
-
Photobleaching Experiment:
-
Expose the sample to a constant intensity light source at a wavelength that overlaps with the photoinitiator's absorption spectrum.
-
Monitor the change in absorbance at λmax over time. This can be done continuously by directing the spectrophotometer's beam through the sample during irradiation or by taking measurements at discrete time intervals.
-
Alternatively, the intensity of the light transmitted through the sample can be measured as a function of irradiation time using a photodetector.
-
-
Data Analysis:
-
Plot the absorbance at λmax (or transmitted light intensity) as a function of irradiation time.
-
The rate of photobleaching can be determined from the initial slope of this curve.
-
The photobleaching quantum yield (Φ) can be calculated if the photon flux of the light source is known, using the relationship between the number of reacted molecules and the number of absorbed photons.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the comparative study of photoinitiator photobleaching.
Caption: Experimental workflow for comparing photoinitiator photobleaching.
Signaling Pathways and Logical Relationships
The process of photobleaching is intrinsically linked to the photoinitiation mechanism. The following diagram illustrates the generalized signaling pathway for a Norrish Type I photoinitiator, which undergoes cleavage upon light absorption, leading to the formation of radicals and subsequent photobleaching.
References
- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longchangchemical.com [longchangchemical.com]
- 6. unisunchem.com [unisunchem.com]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
What are the advantages of using Ethyl benzoylphosphonate (TPO-L) in medical device 3D printing?
In the rapidly advancing field of medical device manufacturing, the choice of materials is paramount to ensure safety, efficacy, and durability. For 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies, the photoinitiator—a key component in the photopolymer resin—plays a critical role. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphonate (TPO-L) has emerged as a promising photoinitiator for these applications. This guide provides a comprehensive comparison of TPO-L with other common photoinitiators, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Photoinitiators
The selection of a photoinitiator significantly impacts the biocompatibility, mechanical properties, and aesthetic qualities of a 3D-printed medical device. Here, we compare TPO-L against two other widely used photoinitiators: Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) and Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO).
Biocompatibility and Cytotoxicity
A primary concern for any material used in medical devices is its potential for cytotoxicity. Unreacted photoinitiators and their byproducts can leach from the final product, potentially causing adverse biological reactions.[1][2][3]
Table 1: Cytotoxicity of Photoinitiators
| Photoinitiator | Cell Viability (%) at 50 µM Concentration |
| TPO-L | 89.62 ± 4.93 [4] |
| TPO | 84.45 ± 3.62[4] |
| BAPO | 74.16 ± 3.7[4] |
Data from a study using L-929 mouse fibroblasts.[4]
As the data indicates, TPO-L exhibits the highest cell viability, suggesting superior biocompatibility compared to TPO and BAPO.[4] This is a significant advantage for applications involving direct or indirect patient contact.
Curing Efficiency and Mechanical Properties
The efficiency of the photoinitiator in converting the liquid resin into a solid polymer network (degree of conversion) directly influences the mechanical strength and stability of the printed device.
Table 2: Degree of Conversion and Mechanical Properties
| Property | TPO-L | TPO | BAPO |
| Degree of Conversion (%) | 85.57 ± 3.87 [4] | 81.75 ± 3.14[4] | 83.16 ± 3.07[4] |
| Flexural Strength (MPa) | 25.23 ± 1.36[4] | 25.75 ± 1.09[4] | 26.18 ± 0.96[4] |
| Knoop Hardness | 131.1 ± 9.73[4] | 141.67 ± 14.94[4] | 141.43 ± 10.38[4] |
While TPO-L shows a slightly higher degree of conversion, the flexural strength and hardness are comparable to, and in some cases slightly lower than, TPO and BAPO.[4] However, the differences in mechanical properties were not found to be statistically significant in the cited study.[4]
Aesthetic and Functional Properties
For many medical devices, particularly those visible to the patient, color stability is a crucial factor. Photoinitiators can contribute to yellowing over time, affecting the aesthetic appeal of the device.
Table 3: Color Stability and Other Properties
| Property | TPO-L | TPO | BAPO |
| Color Stability | Excellent, low yellowing[1][3][5] | Good, less yellowing than BAPO[5] | Prone to discoloration[5] |
| Initiation Efficiency | Lower than TPO[6][7] | High[6][7] | Higher than TPO[6][7] |
| Solubility | Good in common resin formulations[8] | Good[9] | Limited[10] |
TPO-L demonstrates excellent color stability with minimal yellowing, a distinct advantage over BAPO, which is known to cause more significant discoloration.[5] While its initiation efficiency is lower than TPO and BAPO, its other benefits, particularly its biocompatibility, often outweigh this drawback for medical applications.[6][7]
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are essential. Below are the methodologies for the key experiments cited.
Cytotoxicity Testing (ISO 10993-5)
The in vitro cytotoxicity of the photoinitiators and the 3D-printed resins is evaluated according to the ISO 10993-5 standard.[1]
-
Cell Culture: L-929 mouse fibroblasts are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Sample Preparation: Extracts of the 3D-printed materials are prepared by incubating the cured samples in the cell culture medium for a specified period.
-
Cell Exposure: The cultured cells are then exposed to these extracts.
-
Viability Assay: Cell viability is assessed using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity is indicative of cytotoxicity.
Degree of Conversion (FTIR Spectroscopy)
The degree of conversion is determined using Fourier Transform Infrared (FTIR) spectroscopy.[11][12][13][14][15]
-
Sample Preparation: A small amount of the liquid resin is placed between two potassium bromide (KBr) pellets.
-
Initial Spectrum: An FTIR spectrum of the uncured resin is recorded. The peak corresponding to the aliphatic C=C double bond (typically around 1638 cm⁻¹) is identified.
-
Curing: The resin is then cured using a UV light source that mimics the 3D printing process.
-
Final Spectrum: An FTIR spectrum of the cured polymer is recorded.
-
Calculation: The degree of conversion is calculated by comparing the decrease in the intensity of the C=C peak relative to an internal standard peak (e.g., an aromatic C=C peak that does not participate in the polymerization).
Mechanical Properties Testing
The mechanical properties of the 3D-printed materials are tested according to relevant ISO standards.[2][9][16][17][18]
-
Flexural Strength (ISO 178): A three-point bending test is performed on rectangular specimens. The force required to bend the specimen until it fractures is measured.
-
Hardness (ISO 868): The hardness of the material is measured using a durometer or a microhardness tester (e.g., Knoop or Vickers).
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Photoinitiation and propagation steps in UV curing with TPO-L.
Caption: Workflow for in vitro cytotoxicity testing (ISO 10993-5).
Conclusion
Ethyl benzoylphosphonate (TPO-L) presents several key advantages for the 3D printing of medical devices. Its superior biocompatibility, as evidenced by lower cytotoxicity, makes it a safer alternative to other common photoinitiators like TPO and BAPO.[1][3][4] Furthermore, its excellent color stability and resistance to yellowing are crucial for the aesthetic quality of medical and dental products.[1][3] While its initiation efficiency may be slightly lower than that of TPO and BAPO, its overall performance, particularly in terms of safety and aesthetics, makes it a highly suitable choice for a wide range of medical 3D printing applications. Researchers and developers should consider the specific requirements of their device to determine if the benefits of TPO-L align with their design and safety criteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Manufacturing Technology: Determination of Mechanical Properties of Plastic Components Made by 3D Printing [journalmt.com]
- 3. Evaluating the color stability of 3D-printed resins against various solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. loctiteam.com [loctiteam.com]
- 7. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 8. radtech.org [radtech.org]
- 9. advanses.com [advanses.com]
- 10. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. thejcdp.com [thejcdp.com]
- 14. lume.ufrgs.br [lume.ufrgs.br]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Evaluation of the degree of conversion in polymers initiated by Ethyl benzoylphosphonate.
A Comparative Guide to Photoinitiator Performance and Degree of Conversion
For researchers, scientists, and professionals in drug development, the choice of a photoinitiator is a critical parameter in the formulation of light-curable polymers. The degree of conversion (DC), a measure of the extent of polymerization, directly influences the final physical and mechanical properties of the polymer, such as hardness, durability, and biocompatibility. This guide provides an objective comparison of the performance of polymers initiated by ethyl benzoylphosphonate and its alternatives, supported by experimental data and detailed protocols.
This compound and related acylphosphine oxide photoinitiators, such as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), are widely recognized for their high efficiency in initiating polymerization upon exposure to UV light.[1] These Type I photoinitiators undergo a-cleavage to generate two free radicals, effectively initiating the polymerization of various monomers.[2][3]
Comparative Analysis of Photoinitiator Performance
The efficacy of a photoinitiator is primarily assessed by the degree of conversion it can achieve in a given monomer system under specific curing conditions. The following table summarizes the performance of this compound-related compounds and other commonly used photoinitiators.
| Photoinitiator System | Monomer System | Degree of Conversion (DC %) | Key Findings |
| Acylphosphine Oxides (e.g., TPO, TPO-L) | Dental Resin Composites | Generally higher than CQ | TPO-containing composites show an average 10% increase in conversion compared to those with Camphorquinone (CQ).[2] Acylphosphine oxides are noted for their high initiation efficiency.[4] |
| Camphorquinone (CQ) / Amine | Dental Resin Composites | Varies (often used as a benchmark) | CQ is a widely used Type II photoinitiator, but can cause a yellowish tint.[2][5] Its efficiency is dependent on the presence of a co-initiator (amine).[2][5] |
| Phenyl-1,2-propanedione (PPD) | Dental Resin Composites | Similar to CQ | PPD can be used alone or with a co-initiator.[2] It has been investigated as an alternative to CQ to reduce yellowing.[6] |
| Bisacylphosphine Oxide (BAPO) | Dental Resin Composites | High | BAPO is a Type I photoinitiator that does not require a co-initiator and can lead to a high degree of conversion.[2] |
| Benzophenone / Amine | General UV Curing | Efficient | A cost-effective Type II photoinitiator that requires a co-initiator.[2] |
Experimental Protocol: Measuring Degree of Conversion using FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used and reliable method for determining the degree of conversion in polymers.[7][8] The technique measures the change in the concentration of reactive monomer double bonds (e.g., C=C) before and after polymerization.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit (e.g., halogen or LED lamp with appropriate wavelength)
-
Uncured polymer resin containing the photoinitiator
-
Microscope slide or appropriate sample holder for the ATR crystal
-
Timer
Procedure:
-
Record the Uncured Spectrum:
-
Place a small drop of the uncured liquid resin onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum. The peak corresponding to the aliphatic C=C double bond stretching vibration (typically around 1638 cm⁻¹) is of primary interest. An internal standard peak, often an aromatic C=C bond (around 1608 cm⁻¹), is also used for normalization.[9]
-
-
Photopolymerization:
-
Expose the resin sample on the ATR crystal to the light-curing unit for a predetermined time (e.g., 20, 40, or 60 seconds). The light source should be positioned at a fixed distance from the sample.
-
-
Record the Cured Spectrum:
-
Immediately after light exposure, record the FTIR spectrum of the cured polymer.
-
-
Calculate the Degree of Conversion (DC):
-
The degree of conversion is calculated by comparing the peak heights of the aliphatic C=C bond before and after curing, relative to the internal standard peak. The formula is as follows:
DC (%) = [1 - (Peak Height of Aliphatic C=C_cured / Peak Height of Aromatic C=C_cured) / (Peak Height of Aliphatic C=C_uncured / Peak Height of Aromatic C=C_uncured)] x 100
-
Data Analysis:
The analysis involves comparing the ratio of the absorbance of the reactive double bond to the absorbance of the internal standard in the uncured and cured states.[10][11] This ratiometric approach minimizes variations in sample thickness and instrument response.
Visualizing the Process
To better understand the experimental workflow and the chemical initiation process, the following diagrams are provided.
References
- 1. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. felipeschneider.com.br [felipeschneider.com.br]
- 7. thejcdp.com [thejcdp.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lume.ufrgs.br [lume.ufrgs.br]
Germanium-Based Photoinitiators: A Viable Alternative to Acylphosphine Oxides for Photopolymerization?
A Comparative Guide for Researchers and Drug Development Professionals
The field of photopolymerization is witnessing a continuous demand for highly efficient and biocompatible photoinitiators. For decades, acylphosphine oxides have been the initiators of choice for many applications due to their high reactivity and efficiency in initiating radical polymerization. However, concerns regarding their potential toxicity have spurred the search for safer and equally effective alternatives. This guide provides a comprehensive comparison of germanium-based photoinitiators (acylgermanes) and acylphosphine oxides, offering researchers and professionals in drug development the necessary data to make informed decisions for their specific applications.
Executive Summary
Germanium-based photoinitiators have emerged as a promising alternative to traditional acylphosphine oxides, particularly for biomedical applications where low toxicity is paramount.[1][2] Acylgermanes offer the distinct advantage of lower cytotoxicity and a significant red-shift in their absorption spectra, enabling the use of longer, less harmful wavelengths of light for curing.[2][3] While the high cost of germanium currently limits their widespread industrial use, ongoing research into more efficient synthetic routes may broaden their applicability.[4] This guide presents a detailed analysis of their comparative performance, supported by experimental data.
Mechanism of Action: A Shared Pathway
Both acylphosphine oxides and germanium-based photoinitiators are classified as Norrish Type I photoinitiators.[2][5] Upon exposure to light of a suitable wavelength, they undergo homolytic cleavage (α-cleavage) of the carbon-phosphorus or carbon-germanium bond, respectively. This process generates two highly reactive radicals: a benzoyl radical and a phosphinoyl or germyl radical.[2] These radicals then initiate the polymerization of monomers, leading to the formation of a cross-linked polymer network.
Figure 1: Norrish Type I cleavage mechanism for acylphosphine oxides and germanium-based photoinitiators.
Performance Comparison: A Data-Driven Analysis
The efficacy of a photoinitiator is determined by several key parameters, including its absorption characteristics, quantum yield of radical formation, and photobleaching properties. The following tables summarize the quantitative data for representative acylphosphine oxide and germanium-based photoinitiators.
| Photoinitiator Type | Compound Name | Abbreviation | Max. Absorption (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |
| Acylphosphine Oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 380 | - |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO | 370, 405 | - | |
| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | 369 | - | |
| Germanium-Based | Benzoyltrimethylgermane | - | 411 | - |
| Bis(4-methoxybenzoyl)diethylgermane | Ivocerin® | 363-419 | Significantly enhanced vs. monoacylgermanes | |
| Tetraacylgermanes | - | 363-419 | - |
Table 1: Comparison of Absorption Properties.[1][2][6]
| Photoinitiator Type | Compound Family | Quantum Yield (Φ) |
| Acylphosphine Oxide | TPO derivatives | ~0.55 - 0.60 |
| BAPO | ~0.6 | |
| Germanium-Based | Mono- to tetraacylgermanes | ~0.4 - >0.6 |
Table 2: Comparison of Quantum Yields.[7][8][9][10]
Key Performance Insights:
-
Absorption Spectra: Germanium-based photoinitiators exhibit a notable bathochromic shift (red-shift) in their maximum absorption wavelengths compared to acylphosphine oxides.[2][3] For instance, benzoyltrimethylgermane shows a 31 nm red-shift compared to TPO.[2] This allows for the use of longer wavelength light sources, such as blue light LEDs (450-490 nm), which are generally safer and offer deeper penetration into the material.[4][10]
-
Quantum Yield: Both classes of photoinitiators demonstrate high quantum yields, indicating efficient radical generation upon light absorption.[7][9] Some diacylgermanes exhibit quantum yields exceeding 0.6, comparable to or even higher than some acylphosphine oxides.[10]
-
Photobleaching: Both acylphosphine oxides and acylgermanes undergo photobleaching, a desirable property where the photoinitiator becomes colorless upon irradiation.[1][11] This allows light to penetrate deeper into the sample, facilitating a more uniform and complete cure.[11] Germanium-based photoinitiators, particularly tetraacylgermanes, show excellent photobleaching upon visible light irradiation.[9]
Toxicity and Biocompatibility: A Critical Advantage for Germanium
A significant driver for the development of germanium-based photoinitiators is their reduced toxicity compared to some widely used acylphosphine oxides.[1][2] Studies have shown that certain acylphosphine oxides, such as BAPO, exhibit cytotoxicity, limiting their use in biomedical applications like dental fillings and tissue engineering.[2] In contrast, currently known acylgermanes have demonstrated low to no cytotoxicity, making them highly attractive for these sensitive applications.[2][4]
Synthesis and Cost: The Major Hurdle for Germanium
The synthesis of acylphosphine oxides is well-established and has been optimized for industrial-scale production, contributing to their cost-effectiveness.[2][12] In contrast, the synthesis of germanium-based photoinitiators has historically been more complex and expensive.[4][13] The low natural abundance of germanium also contributes to the higher cost of the raw materials.[2][3] However, recent advancements have led to the development of simpler, more efficient, and cheaper synthetic routes for acylgermanes, which may pave the way for their broader adoption in the future.[4]
Experimental Protocols
To ensure a fair and accurate comparison between different photoinitiators, standardized experimental protocols are crucial. Below are outlines of key experimental methodologies.
Photopolymerization Kinetics (Photo-DSC)
This technique measures the heat flow associated with the polymerization reaction as a function of time and light intensity, providing information on the rate and degree of conversion.
Figure 2: Workflow for Photo-DSC experiment.
Methodology:
-
Prepare a mixture of the monomer and the photoinitiator at a specific concentration.
-
Place a small, known mass of the mixture into a DSC pan.
-
Place the pan in the DSC instrument equipped with a photocalorimetric accessory.
-
Irradiate the sample with a light source of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
Integrate the exothermic peak to determine the total heat of polymerization, which is proportional to the degree of conversion.
Photobleaching Analysis (UV-Vis Spectroscopy)
This experiment monitors the decrease in the photoinitiator's absorbance at its λmax upon irradiation, indicating its consumption and the depth of light penetration.
Methodology:
-
Prepare a solution of the photoinitiator in a suitable solvent or monomer.
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the solution with a light source of a specific wavelength and intensity for defined time intervals.
-
Record the UV-Vis absorption spectrum after each irradiation interval.
-
Plot the absorbance at λmax as a function of irradiation time to determine the photobleaching rate.[9]
Conclusion: A Promising Future for Germanium-Based Photoinitiators
Germanium-based photoinitiators present a compelling case as a viable alternative to acylphosphine oxides, particularly in applications where biocompatibility and the use of visible light are critical.[1][2] Their lower toxicity, coupled with their excellent absorption properties in the visible light spectrum, positions them as a strong candidate for next-generation photoinitiators in the medical and dental fields.[4][14] While the current high cost remains a significant barrier to their widespread industrial adoption, ongoing research into more economical synthetic pathways is expected to make them more competitive in the future.[4] For researchers and professionals in drug development, the unique advantages of acylgermanes warrant their serious consideration for innovative photopolymerization applications.
References
- 1. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
- 4. A new synthesis method for photoinitiators • automation, image processing, and light and laser technology in industrial environments [wileyindustrynews.com]
- 5. Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPO-L, TPO Photoinitiators for UV Curing | Photoinitiator 819 [sellchems.com]
- 7. radtech.org [radtech.org]
- 8. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of diacylgermanes: persistent derivatives with superior photoreactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02091A [pubs.rsc.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. "Synthesis and Characterization of Acylphosphine Oxide Photoinitiators" by Hany F. Sobhi [engagedscholarship.csuohio.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.unileoben.ac.at [pure.unileoben.ac.at]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Benzoylphosphonate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl benzoylphosphonate, an organophosphorus compound, requires careful management throughout its lifecycle, from use to final disposal. Adherence to established protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile), safety goggles, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2][3] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Contaminated clothing should be removed promptly and decontaminated or disposed of as hazardous waste.[1]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6] The following step-by-step procedure outlines the approved disposal pathway:
-
Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. The container must be made of a material that will not react with the chemical and should have a secure, leak-proof screw cap.[6][7][8]
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[9]
-
-
Waste Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]
-
Ensure the container is kept tightly closed except when adding waste.[7][9]
-
Segregate the this compound waste from incompatible materials. Specifically, store it separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[8]
-
-
Request for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (often up to one year for partially filled containers, but institutional policies may vary), contact your institution's EHS office to arrange for a hazardous waste pickup.[7][8]
-
Provide the EHS office with all necessary information about the waste, as indicated on the container label.
-
-
Emergency Preparedness:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
For small spills, use an absorbent material, such as Chemizorb®, to contain and collect the liquid.[2] The collected material must then be disposed of as hazardous waste.
-
For large spills, or if you are not trained to handle the cleanup, contact your institution's emergency response team or EHS office immediately.
-
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and guidelines for the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and it is crucial to consult your institution's specific waste management plan.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Container Headspace | At least one-inch | [8] |
| pH Range for Neutralized Aqueous Waste (if permissible) | 5.0 - 12.5 | [8] |
| Maximum Storage Time for Partially Filled Containers in SAA | Up to 1 year | [8] |
| Time to Remove Full Container from SAA | Within 3 days | [8] |
Experimental Protocol: Decontamination of Surfaces
In the event of a surface contamination with this compound, the following decontamination procedure should be followed:
-
Preparation: Don all appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: If the spill is liquid, contain it with an absorbent material.
-
Decontamination Solution: Prepare a decontamination solution of soap and water. Organophosphates are known to be hydrolyzed in aqueous solutions with a high pH.[1]
-
Application: Gently wipe the contaminated surface with the soap and water solution, working from the outer edge of the spill towards the center.
-
Rinsing: Rinse the area thoroughly with water.
-
Disposal: All materials used for decontamination (e.g., absorbent pads, wipes) must be collected and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. mtu.edu [mtu.edu]
Essential Safety and Operational Guidance for Handling Ethyl Benzoylphosphonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling organophosphorus compounds like Ethyl Benzoylphosphonate. This document provides immediate and essential safety protocols and logistical information to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify Diethyl benzylphosphonate as not a hazardous substance or mixture, others indicate it can cause serious eye irritation and may cause respiratory irritation.[1] Given the potential hazards, a cautious approach to handling is essential. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn when there is a splash hazard. |
| Skin | Chemical-resistant gloves (e.g., neoprene, butyl rubber, PVC, or nitrile); Lab coat or chemical-resistant suit | Unlined, liquid-proof gloves extending up the forearm are recommended.[3] Avoid lined gloves as they can absorb chemicals.[3] Sleeves should be worn outside of gloves to prevent chemicals from entering.[3] For highly toxic materials, a full-body, chemical-resistant suit may be necessary.[3] |
| Respiratory | NIOSH-approved respirator | Required when working in poorly ventilated areas or when aerosol formation is possible. Options include chemical cartridge respirators for intermittent exposure or canister cartridge respirators for continuous exposure.[3] |
Engineering and Administrative Controls
Before relying on PPE, the hierarchy of controls should be implemented to minimize exposure.
-
Engineering Controls:
-
Administrative Controls:
-
Wash hands and any exposed skin thoroughly after handling the substance.[1][4]
-
Contaminated clothing should be removed and washed before reuse.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the chemical.[1][4]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4]
-
Clean the affected area thoroughly.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, regional, and national hazardous waste regulations.[1][2][4]
-
Do not allow the product to enter drains or surface water.[2] Chemical waste generators are responsible for proper waste classification and disposal.[2][5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][4] If feeling unwell, call a poison center or doctor.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse mouth and seek immediate medical attention.[6][7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
